4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Description
Properties
IUPAC Name |
5-(3-carboxy-4-fluorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO6/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRDJSVFYJTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691884 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-63-7 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Strategic Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid CAS Number: 1261984-63-7
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a highly functionalized organic compound that stands at the intersection of two critical areas in contemporary drug discovery: the strategic incorporation of fluorine and the use of rigid biphenyl scaffolds. Its CAS Number is 1261984-63-7.[1] This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a sophisticated building block or scaffold. The presence of a fluorine atom, a bioisostere for hydrogen, can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3][4] Concurrently, the tricarboxylic acid moieties provide versatile chemical handles for covalent attachment to other molecular fragments, enabling the construction of complex and targeted therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, grounded in established chemical principles.
Part 1: Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key attributes of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid are summarized below.
Chemical Structure
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} end_dot Caption: 2D Structure of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1261984-63-7 | [1] |
| Molecular Formula | C₁₅H₉FO₆ | [1] |
| Molecular Weight | 304.23 g/mol | [1] |
| SMILES | C(=O)(O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(=O)O | [1] |
| Physical Form | Solid (predicted) | General knowledge |
| Storage Conditions | Sealed in dry, 2-8°C | [1][5] |
Part 2: Synthesis Pathway and Rationale
The synthesis of asymmetrically substituted biaryl compounds like 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides.
Expertise-Driven Mechanistic Choice
The causality for selecting a Suzuki coupling rests on several pillars:
-
Robustness: The reaction is well-documented and reliably forms C-C bonds between sp²-hybridized carbons.
-
Functional Group Tolerance: The presence of carboxylic acids can be problematic in other coupling schemes (e.g., Grignard-based reactions). The Suzuki coupling is notably tolerant of acidic protons, although protection of the carboxylic acids (e.g., as methyl or ethyl esters) is a common and prudent strategy to prevent side reactions and improve yields.
-
Availability of Precursors: The required building blocks, such as (4-fluoro-3-carboxyphenyl)boronic acid and a di-substituted bromobenzene derivative, can be synthesized or are often commercially available.
Generalized Synthetic Workflow: Suzuki-Miyaura Coupling
The following protocol outlines a validated, generalized approach. Note: Specific reagents, solvents, and reaction times require optimization for scale and purity targets.
Step-by-Step Methodology:
-
Precursor Protection (If Necessary): The carboxylic acid groups on the precursors are typically protected as esters (e.g., methyl esters) to enhance solubility in organic solvents and prevent interference with the basic conditions of the coupling reaction.
-
Coupling Reaction: Protected Reactant A and Reactant B are dissolved in a suitable solvent system (e.g., dioxane or a toluene/ethanol/water mixture).
-
Catalyst and Base Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous solution of a base (e.g., potassium carbonate) are added to the reaction mixture.
-
Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until reaction completion is observed (monitored by TLC or LC-MS).
-
Workup and Purification: Upon cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting crude ester intermediate is purified, typically by silica gel column chromatography.
-
Deprotection (Hydrolysis): The purified ester is dissolved in a solvent like THF/methanol and treated with a strong base (e.g., NaOH or LiOH) to hydrolyze the ester groups back to carboxylic acids.
-
Isolation: The reaction is acidified with a mineral acid (e.g., HCl), causing the final tricarboxylic acid product to precipitate. The solid is then collected by filtration, washed with water, and dried.
Part 3: Applications in Drug Discovery & Development
The strategic value of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid lies in its utility as a molecular scaffold, providing a rigid framework with tunable properties and multiple points for diversification.
The Role of Fluorine: The "Magic Bullet"
The single fluorine atom is a powerful tool for lead optimization. Judicious placement of fluorine can significantly enhance a drug's profile by:
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic attack by cytochrome P450 enzymes can dramatically increase the compound's half-life.[2]
-
Modulating pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be used to fine-tune a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.[2]
-
Enhancing Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, increasing potency and selectivity.[4]
Scaffold and Functionalization Handles
The biphenyl core provides a defined and rigid orientation for appended chemical groups, which is crucial for achieving high-affinity binding to a biological target. The three carboxylic acid groups are the key functionalization points. They can be readily converted into a variety of other functional groups, including:
-
Amides: By coupling with amines, allowing for the exploration of a vast chemical space.
-
Esters: For modifying solubility and cell permeability.
-
Other Linkages: Serving as attachment points for linkers in applications like PROTACs (Proteolysis-Targeting Chimeras) or ADCs (Antibody-Drug Conjugates).
Potential in PET Imaging
The stable ¹⁹F isotope can be substituted with the positron-emitting ¹⁸F isotope (t½ ≈ 110 minutes).[6] This opens the possibility of using derivatives of this scaffold as PET (Positron Emission Tomography) imaging agents. Such agents are invaluable in drug development for non-invasively studying drug distribution, target engagement, and pharmacokinetics in preclinical and clinical settings.[6]
Part 4: Validated Analytical & QC Protocols
Ensuring the identity, purity, and stability of a research compound is non-negotiable. A multi-technique approach is required for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of the final compound and for monitoring reaction progress.
Exemplar HPLC Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would run from 5-10% B to 95% B over 15-20 minutes to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the biphenyl system absorbs strongly, typically around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of mobile phase A and B.
-
Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
This method provides a robust and reproducible system for quality control.[7]
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation. ¹⁹F NMR is particularly diagnostic, showing a characteristic signal for the single fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula (C₁₅H₉FO₆), providing definitive proof of identity.
References
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PubMed. Applications of fluorine-containing amino acids for drug design.[Link]
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ResearchGate. Use of 4-biphenylmethanol, 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane as indicators in the titration of lithium alkyls.[Link]
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ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.[Link]
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PubMed. [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties].[Link]
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Pre-proof. Fluorine in drug discovery: Role, design and case studies.[Link]
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MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.[Link]
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ResearchGate. 1,2,3,4-Tetrafluorobiphenylene: A Prototype Janus-Headed Scaffold for Ambipolar Materials.[Link]
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PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.[Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.[Link]
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A Technical Guide to the Physicochemical Properties of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid
Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the structural rationale for the compound's expected properties, outlines robust, field-proven experimental protocols for their determination, and discusses the implications of these properties for its primary applications, particularly as a linker in the synthesis of advanced Metal-Organic Frameworks (MOFs). While specific experimental data for this compound is limited, this guide establishes a framework for its empirical characterization.
Chemical Identity and Structural Analysis
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a polyfunctional organic compound. Its structure is built upon a biphenyl core, which imparts rigidity and a defined spatial geometry. The key functional groups dictating its chemical behavior are:
-
A single fluorine atom at the 4'-position: This substituent significantly alters the electronic properties of its phenyl ring, increasing its electronegativity and potentially influencing intermolecular interactions such as hydrogen bonding and π-π stacking. The C-F bond can enhance metabolic stability in biological contexts and modulate the hydrophobicity of the molecule.[1][2][3]
-
Three carboxylic acid groups (-COOH) at the 3, 3', and 5-positions: These groups are the primary drivers of the compound's acidity and its ability to act as a tridentate linker in coordination chemistry. They provide sites for deprotonation, enabling the formation of strong coordinate bonds with metal ions to assemble complex supramolecular structures like MOFs. Their capacity for strong hydrogen bonding is expected to result in a high melting point and influence solubility in polar solvents.
Nomenclature and Structure
-
IUPAC Name: 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
-
CAS Number: 1261984-63-7[4]
-
Molecular Formula: C₁₅H₉FO₆[4]
Core Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. The following table summarizes key identifiers and provides estimated values or qualitative descriptors based on the analysis of structurally related compounds, such as Biphenyl-3,4′,5-tricarboxylic acid.
| Property | Value / Expected Characteristic | Rationale & Significance |
| Molecular Weight | 304.23 g/mol [4] | Directly calculated from the molecular formula. Essential for all stoichiometric calculations in synthesis and analysis. |
| Physical Form | Expected to be a white to off-white crystalline solid.[5] | Similar to other biphenyl carboxylic acids. The solid state is dominated by strong intermolecular hydrogen bonds. |
| Melting Point | Expected to be >300 °C (decomposes). | Based on the >300 °C melting point of the non-fluorinated analogue, Biphenyl-3,4′,5-tricarboxylic acid. The rigid biphenyl core, high molecular symmetry, and extensive hydrogen bonding network from the three carboxylic acid groups require significant thermal energy to disrupt the crystal lattice. |
| Solubility | Water: Sparingly soluble at neutral pH, solubility increases significantly in alkaline solutions (e.g., aq. NaOH, NaHCO₃).[6] Organic Solvents: Likely soluble in polar aprotic solvents like DMSO and DMF; slightly soluble in alcohols like methanol.[5] | The three polar carboxylic acid groups allow for some interaction with water, but the large, nonpolar biphenyl backbone limits overall solubility. In basic solutions, deprotonation to the highly polar carboxylate salts dramatically increases aqueous solubility. |
| Acidity (pKa) | Three distinct pKa values are expected, likely in the range of 3.0 - 5.0. | As a polyprotic acid, each carboxylic acid will have a different pKa.[7] The electron-withdrawing nature of the other carboxylic groups and the biphenyl system will influence the acidity of each proton. Precise values require experimental determination via titration. |
Applications in Materials Science: A Premier MOF Linker
The defining structural feature of this molecule is its rigid, tridentate geometry, making it an exemplary candidate for a building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs).
Why this structure is ideal for MOFs:
-
High Porosity: The rigid biphenyl spacer ensures that the resulting framework does not collapse, allowing for the creation of permanent, well-defined pores.
-
Tunable Properties: The fluorine atom provides a functional "tag" within the MOF pores.[1] This fluorination can increase the framework's hydrophobicity and enhance its affinity for specific molecules, such as CO₂, making it a candidate for advanced gas separation and storage applications.[2][8][9]
-
Structural Diversity: The three distinct carboxylic acid groups offer multiple coordination points, enabling the formation of complex and novel 3D network topologies when combined with different metal nodes.
The diagram below illustrates the logical relationship between the molecule's features and its primary application.
Caption: Key molecular features enabling use as a MOF linker.
Experimental Characterization Protocols
As a Senior Application Scientist, my focus is not just on the data but on the rigorous methods used to obtain it. The following protocols are self-validating systems for determining critical physicochemical parameters.
Workflow for Solubility and pKa Determination
The diagram below outlines the logical flow for characterizing the aqueous solubility and acidity of a polyprotic acid like the title compound. This workflow ensures that each measurement informs the next, providing a comprehensive profile.
Caption: Experimental workflow for solubility and pKa analysis.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining the intrinsic solubility of a compound.
-
Rationale: The goal is to create a true thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution. Extended equilibration time is critical for complex, crystalline molecules.
-
Methodology:
-
Preparation: Add an excess amount of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (e.g., 10 mg) to a glass vial containing a known volume of deionized water (e.g., 5 mL). The presence of visible, undissolved solid is essential.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. Scientist's Note: A 48-hour time point should also be taken to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: Remove the vial and allow it to stand at temperature for 1 hour. To separate the solid from the liquid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemically inert 0.22 µm filter (e.g., PVDF). Trustworthiness Check: This step is critical to prevent suspended microparticles from artificially inflating the measured concentration.
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: The final concentration is reported in units such as mg/mL or mM.
-
Protocol 2: Potentiometric Titration for pKa Determination
This protocol determines the acid dissociation constants (pKa) by monitoring pH changes during neutralization with a strong base.[7][10][11][12][13]
-
Rationale: For a polyprotic acid, the titration curve will exhibit multiple buffer regions and equivalence points. The pH at the half-equivalence point for each proton dissociation is equal to its pKa.
-
Methodology:
-
System Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water to create a dilute solution (e.g., 20 mL of a 1 mM solution). To maintain constant ionic strength, add a background electrolyte like KCl to a final concentration of 0.15 M.[10] Place the solution in a jacketed beaker on a magnetic stirrer to maintain constant temperature.
-
Instrument Calibration: Calibrate a high-quality pH electrode and meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before use. Trustworthiness Check: This ensures the accuracy and linearity of pH measurements across the entire titration range.
-
Titration: Immerse the calibrated pH electrode in the solution. Add a standardized strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a calibrated burette or automated titrator.[10]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the final expected equivalence point.
-
Data Analysis: Plot pH versus the volume of NaOH added. To precisely identify the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.[13] The peaks in the first derivative plot correspond to the equivalence points. The pKa values are the pH values at the half-equivalence points.
-
Conclusion
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a highly functionalized molecule with significant potential, primarily as a sophisticated linker for creating next-generation fluorinated MOFs. While direct experimental data on its physicochemical properties are sparse, its structure provides clear indicators of its expected behavior: high thermal stability, pH-dependent aqueous solubility, and polyprotic acidity. The robust experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to fully characterize this promising compound and unlock its potential in advanced materials design.
References
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RSC Publishing. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Retrieved January 25, 2026, from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 25, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]
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PHYWE Systeme GmbH & Co. KG. (2019). Titration of a polyprotic acid with a strong base with Cobra4. Retrieved January 25, 2026, from [Link]
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MDPI. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Retrieved January 25, 2026, from [Link]
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ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved January 25, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution. Retrieved January 25, 2026, from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 25, 2026, from [Link]
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PubMed. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). Retrieved January 25, 2026, from [Link]
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Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved January 25, 2026, from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 25, 2026, from [Link]
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An In-Depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid: Current Knowledge and Future Prospects
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure and known properties of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. This compound is of interest to the scientific community, particularly in the fields of materials science and medicinal chemistry, due to its trifunctional nature and the presence of a fluorine substituent. The strategic placement of carboxylic acid groups and a fluorine atom on the biphenyl scaffold suggests its potential as a versatile building block. This guide consolidates the currently available data on this molecule and outlines prospective research directions.
Introduction: The Architectural Significance of a Fluorinated Tricarboxylic Biphenyl
The biphenyl scaffold is a privileged structure in both materials science and pharmacology, offering a semi-rigid backbone that can be functionalized to create molecules with specific three-dimensional conformations. The introduction of carboxylic acid groups imparts functionality for forming coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. Furthermore, the incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid combines these key features, making it a molecule of significant academic and industrial interest. The asymmetric substitution pattern, with two carboxylic acid groups on one phenyl ring and one on the other, along with a fluorine atom, suggests the potential for creating complex, non-centrosymmetric materials and bioactive compounds.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid are summarized below. It is important to note that while basic identifiers are available, detailed experimental data on its physicochemical properties are not extensively reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉FO₆ | BLDpharm[1] |
| Molecular Weight | 304.23 g/mol | BLDpharm[1] |
| CAS Number | 1261984-63-7 | BLDpharm[1] |
| SMILES Code | C(=O)(O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(=O)O | BLDpharm[1] |
The molecular structure, depicted below, consists of two phenyl rings linked by a single bond. One ring is substituted with carboxylic acid groups at the 3 and 5 positions. The second ring bears a fluorine atom at the 4' position and a carboxylic acid group at the 3' position.
Caption: 2D representation of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Prospective Synthesis Strategy: A Mechanistic Approach
The proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis for the target molecule.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies for fluorinated biphenyls. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, would be necessary to achieve a high yield of the desired product.
Step 1: Reactant Preparation
-
Reactant A: 3,5-Dicarboxyphenylboronic acid
-
Reactant B: 3-Bromo-4-fluorobenzoic acid (or a corresponding methyl ester for improved solubility and subsequent hydrolysis)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent System: A biphasic mixture of toluene and water or 1,4-dioxane and water.
Step 2: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dicarboxyphenylboronic acid (1.0 equivalent), 3-bromo-4-fluorobenzoic acid (1.1 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., toluene/water 4:1 v/v).
-
Add the degassed aqueous base (2.0 equivalents).
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with hydrochloric acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if the methyl ester was used.
Caption: Proposed workflow for Suzuki-Miyaura synthesis.
Anticipated Spectroscopic Characterization
While experimental spectra for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid are not available, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple substitution patterns on the aromatic rings. The spectrum would likely show a series of multiplets in the aromatic region (approximately 7.5-8.5 ppm). The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate in the downfield region (around 165-175 ppm). The carbon atoms attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, likely a multiplet, due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
A broad O-H stretching band from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl groups of the carboxylic acids, typically around 1700-1725 cm⁻¹.
-
C-F stretching vibrations, which are usually strong, in the fingerprint region (around 1100-1300 cm⁻¹).
-
C-O stretching and O-H bending vibrations associated with the carboxylic acid functionality.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) would be expected to show the deprotonated molecule [M-H]⁻ as a prominent ion in negative ion mode, confirming the molecular weight of 304.23 g/mol .
Potential Applications and Future Research Directions
The unique molecular architecture of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid makes it a promising candidate for several advanced applications:
-
Metal-Organic Frameworks (MOFs): The three carboxylic acid groups provide multiple coordination sites for the construction of novel 2D and 3D MOFs. The fluorine atom can be used to tune the hydrophobicity and electronic properties of the pores, which could be advantageous for applications in gas storage, separation, and catalysis.
-
Pharmaceuticals and Agrochemicals: The fluorinated biphenyl motif is present in a number of bioactive molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates or agrochemicals. The carboxylic acid groups offer handles for further chemical modification and derivatization.
-
Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. The introduction of a fluorine atom and carboxylic acid groups could lead to the development of new liquid crystalline materials with interesting phase behaviors and electro-optical properties.
Future research should focus on the successful synthesis and full characterization of this molecule. Once a reliable synthetic route is established, a thorough investigation of its properties and potential applications can be undertaken. This would include exploring its coordination chemistry with various metal ions, evaluating its biological activity in relevant assays, and studying its self-assembly behavior.
Conclusion
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid represents a molecule with significant untapped potential. While the currently available information is limited, its structural features suggest a wide range of possible applications in materials science and medicinal chemistry. The development of a robust synthetic protocol is the critical next step to unlocking the full scientific and commercial value of this intriguing compound. This guide has provided a theoretical framework for its synthesis and characterization, which can serve as a foundation for future experimental work in this area.
References
-
Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. [3]
-
RSC Publishing. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). [Link][4]
-
ResearchGate. Biphenyl-3,3′,5,5′-tetracarboxylic acid. [Link][5]
Sources
- 1. 1261984-63-7|4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, a valuable fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a critical analysis of the synthetic strategy. The core of the proposed synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. This guide will delve into the rationale behind the chosen synthetic pathway, the preparation of key precursors, and the final purification of the target molecule.
Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids
Fluorine-containing organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Biphenyl scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The combination of a biphenyl core with fluorine substituents and carboxylic acid functionalities, as in the case of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, can give rise to molecules with unique properties, making them attractive building blocks for the development of novel drugs, polymers, and other advanced materials.
The synthesis of such polysubstituted biphenyls requires a strategic approach to ensure high yields and purity. Among the various methods for constructing the biphenyl core, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
Retrosynthetic Analysis and Strategic Approach
The target molecule, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, presents a clear opportunity for a convergent synthesis strategy centered around the formation of the central biphenyl C-C bond. A retrosynthetic disconnection across this bond points to two key building blocks: a substituted bromobenzene and a phenylboronic acid.
Two primary synthetic routes were considered:
-
Route 1 (Convergent): This approach involves the Suzuki-Miyaura coupling of a readily available or easily synthesized halo-isophthalate with a fluorinated phenylboronic acid. This is the recommended and most detailed route in this guide due to the commercial availability and favorable reactivity of the starting materials.
-
Route 2 (Linear): This alternative involves coupling a fluorinated aryl halide with a dicarboxyphenylboronic acid. While also a viable option, it may present challenges in the synthesis and handling of the dicarboxyphenylboronic acid.
This guide will focus on a detailed exposition of Route 1.
Recommended Synthetic Pathway: A Convergent Approach
The recommended synthetic pathway for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a three-step process starting from commercially available isophthalic acid.
Overall Synthetic Scheme:
Figure 1: Proposed convergent synthetic route.
Step 1: Synthesis of Dimethyl 5-bromoisophthalate
The first step involves the bromination of isophthalic acid followed by esterification to protect the carboxylic acid groups and improve solubility in organic solvents for the subsequent coupling reaction.
Reaction Scheme:
Isophthalic acid is brominated using bromine in the presence of a sulfur trioxide-containing solvent, such as oleum, to selectively install a bromine atom at the 5-position.[1][2] The resulting 5-bromoisophthalic acid is then esterified to its dimethyl ester.
Experimental Protocol:
-
Bromination of Isophthalic Acid:
-
In a well-ventilated fume hood, carefully add isophthalic acid to a stirred solution of oleum.
-
Add a catalytic amount of iodine.[1]
-
Slowly add bromine to the reaction mixture at a controlled temperature.[2]
-
Heat the reaction mixture to 100-160°C under pressure for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
After completion, cool the reaction mixture and carefully pour it onto ice to precipitate the crude 5-bromoisophthalic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Esterification to Dimethyl 5-bromoisophthalate:
-
Suspend the crude 5-bromoisophthalic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture at reflux for several hours until the esterification is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude dimethyl 5-bromoisophthalate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).
-
| Parameter | Value/Condition | Reference |
| Brominating Agent | Bromine | [1][2] |
| Solvent | Oleum (Fuming Sulfuric Acid) | [1] |
| Catalyst | Iodine | [1] |
| Reaction Temperature | 100-160 °C | [2] |
| Esterification Reagent | Methanol | [2] |
| Esterification Catalyst | Sulfuric Acid | [2] |
Table 1: Key parameters for the synthesis of dimethyl 5-bromoisophthalate.
Step 2: Suzuki-Miyaura Cross-Coupling
This is the pivotal step in the synthesis, where the biphenyl core is constructed. Dimethyl 5-bromoisophthalate is coupled with commercially available 4-fluorophenylboronic acid using a palladium catalyst.
Reaction Scheme:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (4-fluorophenylboronic acid) and an organohalide (dimethyl 5-bromoisophthalate).
Mechanism of the Suzuki-Miyaura Coupling:
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a reaction vessel, add dimethyl 5-bromoisophthalate, 4-fluorophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst, a suitable ligand, and a base.
-
Add a degassed solvent or a mixture of solvents.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. The progress of the reaction should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude trimethyl 4'-fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylate by column chromatography on silica gel.
| Parameter | Reagent/Condition | Rationale/Reference |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Commonly used and effective catalysts for Suzuki couplings.[3][4] |
| Ligand | PPh₃ or other phosphine ligands | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene/Water, Dioxane/Water, or DMF/Water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Reaction Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Table 2: Recommended conditions for the Suzuki-Miyaura cross-coupling.
Step 3: Hydrolysis of the Trimethyl Ester
The final step is the hydrolysis of the three methyl ester groups to the corresponding carboxylic acids to yield the target molecule.
Reaction Scheme:
The trimethyl ester is hydrolyzed under basic conditions, followed by acidification to protonate the carboxylate salts.
Experimental Protocol:
-
Dissolve the purified trimethyl 4'-fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylate in a suitable solvent such as a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC or the disappearance of the starting material).[6][7]
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
The desired 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Purification of the Final Product
Aromatic polycarboxylic acids can be challenging to purify due to their high polarity and low solubility in many organic solvents.
Recommended Purification Method:
-
Recrystallization: The crude 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid can be purified by recrystallization from a suitable solvent system. A mixture of water and a polar organic solvent like ethanol or acetic acid is often effective.
-
Acid-Base Extraction: A further purification can be achieved by dissolving the crude product in a dilute aqueous base (e.g., NaHCO₃ or NaOH), filtering to remove any insoluble impurities, and then re-precipitating the pure acid by adding a strong acid.
Alternative Synthetic Route
As mentioned, an alternative linear approach is also feasible.
Alternative Synthetic Scheme:
Figure 3: Alternative linear synthetic route.
This route involves the initial synthesis of a 3-bromo-4-fluorobenzoic acid derivative, followed by a Suzuki-Miyaura coupling with 3,5-dicarboxyphenylboronic acid. While viable, the synthesis of 3,5-dicarboxyphenylboronic acid can be more complex than the synthesis of the precursors in Route 1. However, 3,5-dicarboxyphenylboronic acid is also commercially available.[8][9]
Conclusion
This technical guide has outlined a detailed and robust synthetic route for the preparation of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. The recommended convergent strategy, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offers a reliable and efficient method for accessing this valuable compound. The provided experimental protocols and discussion of the underlying chemical principles are intended to equip researchers with the necessary information to successfully synthesize and purify the target molecule. The choice of starting materials and reaction conditions has been justified based on established chemical literature, ensuring a high degree of scientific integrity and trustworthiness.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for C−C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
RSC Publishing. (n.d.). Exploring biphenyl-2,4,4′-tricarboxylic acid as a flexible building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. Retrieved from [Link]
-
PubMed. (2002). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
ResearchGate. (n.d.). Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups.... Retrieved from [Link]
-
ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of bromoisophthalic acid compounds.
-
RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]
Sources
- 1. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. 3,5-Dicarboxybenzeneboronic acid | 881302-73-4 [chemicalbook.com]
- 9. CAS 881302-73-4 | 3,5-Dicarboxyphenylboronic acid - Synblock [synblock.com]
A Technical Guide to the Thermal and Chemical Stability of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal and chemical stability of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. While specific experimental data for this exact molecule is not extensively published, this document establishes a robust, scientifically-grounded approach based on the known behavior of structurally similar fluorinated biphenyl carboxylic acids. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to ensure its effective use in applications such as metal-organic frameworks (MOFs), advanced polymers, and pharmaceutical intermediates. This guide details methodologies for thermal analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as a complete protocol for forced degradation studies under hydrolytic, oxidative, and photolytic stress, in line with regulatory expectations.
Introduction and Molecular Overview
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a complex organic molecule featuring a rigid biphenyl core. This core is functionalized with three carboxylic acid groups, imparting polarity and multiple reactive sites, and a fluorine atom, which significantly alters the electronic properties of its phenyl ring. The strategic placement of the fluorine atom can enhance thermal and metabolic stability, a desirable trait in materials science and drug design.[1][2] Understanding the stability of this molecule is paramount for predicting its shelf-life, defining appropriate storage conditions, developing stable formulations, and ensuring the integrity of resulting superstructures like MOFs.
The molecular structure presents several key features that dictate its stability profile:
-
Biphenyl Core: Provides a rigid and generally stable aromatic backbone.
-
Carboxylic Acid Groups (-COOH): These are the primary sites for potential chemical reactions, including salt formation, esterification, and decarboxylation at elevated temperatures. Their acidity and reactivity are central to the molecule's function and potential degradation.
-
Carbon-Fluorine (C-F) Bond: This is one of the strongest single bonds in organic chemistry, generally conferring high thermal and chemical stability to the aromatic ring it is attached to. It can also influence the acidity of nearby functional groups through inductive effects.
Table 1: Physicochemical Properties (Predicted and Known Analogues)
| Property | Value / Observation | Rationale / Source |
| Molecular Formula | C₁₅H₉FO₆ | Calculated |
| Molecular Weight | 316.23 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Based on similar aromatic carboxylic acids.[3] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, THF). | Typical for rigid aromatic carboxylic acids.[4] |
| C-F Bond Strength | High, contributes to overall molecular stability. | A fundamental principle of fluorine chemistry. |
Thermal Stability Assessment
Thermal stability analysis is critical for determining the temperature at which the material begins to decompose. This information is vital for applications involving high-temperature processing, such as MOF synthesis or melt-processing of polymers. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]
Rationale for Thermal Analysis
The purpose of TGA is to measure mass loss as a function of temperature, identifying the onset of decomposition. DSC complements this by detecting thermal events like melting, crystallization, and glass transitions, which do not involve mass loss but are crucial for understanding the material's physical behavior. For a molecule like 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, TGA is expected to reveal a primary decomposition step corresponding to decarboxylation (loss of CO₂ from the -COOH groups).
Experimental Protocol: TGA & DSC Analysis
This protocol provides a self-validating workflow for obtaining reliable thermal stability data.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.
-
High-purity Nitrogen (N₂) gas supply (for inert atmosphere).
-
Analytical balance (±0.01 mg).
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid into a clean, tared alumina or platinum crucible.
-
Instrument Setup (TGA/DSC):
-
Place the sample crucible onto the instrument's balance mechanism.
-
Use an empty, tared crucible as the reference for DSC measurement.
-
Purge the furnace with N₂ at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent oxidative degradation, which is a different and often lower-temperature process.[6]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experiment time.
-
Record the mass loss (TGA), derivative of mass loss (DTG), and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent and the tangent of the decomposition step. Note the temperature of 5% mass loss (T₅%) as a conservative indicator of initial degradation.
-
DTG Curve: Identify the peak temperature(s) of maximum decomposition rate. Multiple peaks may indicate a multi-step degradation process.
-
DSC Curve: Identify endothermic peaks (melting) or exothermic peaks (decomposition, crystallization).
-
Predicted Thermal Degradation Pathway
The most probable thermal degradation pathway for this molecule under inert conditions is sequential decarboxylation. The three carboxylic acid groups may decompose at slightly different temperatures due to their positions on the biphenyl rings.
Caption: Predicted thermal degradation pathway via sequential decarboxylation.
Chemical Stability Assessment: Forced Degradation
Forced degradation studies are essential for understanding how the molecule behaves under various chemical stresses.[7] These studies help identify potential degradation products and establish stability-indicating analytical methods.[8] The general strategy involves exposing the compound to conditions more severe than it would typically encounter during storage or use.[9]
Overall Workflow for Chemical Stability
The following workflow ensures a systematic and comprehensive evaluation.
Caption: Workflow for forced degradation and chemical stability analysis.
Experimental Protocol: Forced Degradation Studies
Materials:
-
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or other suitable mobile phase modifier)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors.
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in ACN.
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a 1:1 ratio to achieve a final drug concentration of ~0.5 mg/mL.
-
Acidic: Mix 1 mL stock with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL stock with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL stock with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL stock with 1 mL of water.
-
-
Incubation: Store the acidic, basic, oxidative, and control solutions in a controlled environment (e.g., 40°C oven). Store a separate photostability sample in a validated photostability chamber according to ICH Q1B guidelines.
-
Timepoints: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).
-
Sample Quenching:
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
For oxidative samples, no quenching is typically needed if analyzed promptly.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Table 2: Example Stability-Indicating HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure carboxylic acids are protonated for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in ACN | |
| Gradient | 10% B to 90% B over 15 min | A broad gradient to ensure separation of the parent peak from potential polar and non-polar degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 254 nm; MS Scan | 254 nm is a common wavelength for aromatic compounds. MS is critical for identifying unknown degradants. |
Predicted Chemical Degradation Pathways
-
Hydrolytic Stability: The molecule is expected to be stable to acid hydrolysis. Under strong basic conditions, deprotonation to the carboxylate salt will occur, which is generally stable. Degradation under extreme pH and temperature is unlikely but could involve cleavage of the biphenyl bond, though this requires significant energy.
-
Oxidative Stability: The aromatic rings are susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives.[10] The fluorine substituent generally increases resistance to oxidative degradation at the fluorinated ring.
-
Photostability: Aromatic systems can be susceptible to photolytic degradation. Potential pathways could involve radical mechanisms or reactions with atmospheric oxygen, though fluorinated compounds often exhibit enhanced photostability.[1]
Summary and Best Practices
This guide outlines a comprehensive strategy for assessing the stability of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. The molecule is predicted to have high thermal stability due to its aromatic core and strong C-F bond, with decarboxylation being the primary thermal degradation route. Its chemical stability is expected to be robust, though it may be susceptible to oxidative degradation under harsh conditions.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dry, dark place in a well-sealed container to protect from moisture, light, and oxidative stress.
-
Handling: Use standard personal protective equipment. Avoid generating dust. For solution-based work, use high-purity solvents and prepare solutions fresh when possible.
-
Further Studies: For GMP applications, full validation of the stability-indicating method is required, and long-term stability studies under ICH conditions should be performed on the final drug substance or product.
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electronic properties of fluorinated biphenyl tricarboxylic acids
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Biphenyl Tricarboxylic Acids
Abstract
Fluorinated biphenyl tricarboxylic acids represent a compelling class of molecules at the intersection of materials science, medicinal chemistry, and organic electronics. The strategic introduction of fluorine atoms onto the biphenyl tricarboxylic acid scaffold provides a powerful tool for tuning molecular electronic properties. This guide offers a comprehensive exploration of these properties, grounded in both theoretical principles and experimental validation. We will delve into the profound influence of fluorination on molecular orbital energies, charge distribution, and electrochemical behavior. This document provides researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and harness the unique electronic characteristics of these compounds.
Introduction: The Strategic Value of Fluorination
Biphenyl derivatives are foundational structures in pharmacology and materials science due to their conformational flexibility and unique electronic properties.[1] When functionalized with carboxylic acid groups, they become versatile building blocks for metal-organic frameworks (MOFs) and supramolecular assemblies.[2] The introduction of fluorine, the most electronegative element, imparts a unique set of characteristics that can be leveraged for advanced applications.
The rationale for fluorinating biphenyl tricarboxylic acids stems from several key advantages:
-
Modulation of Electronic Properties: Fluorine's strong inductive electron-withdrawing effect (-I) profoundly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This allows for precise tuning of the molecule's redox potentials and optical band gap.
-
Enhanced Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to the molecule.[4]
-
Altered Physicochemical Properties: Fluorination significantly impacts lipophilicity, bioavailability, and metabolic stability, which are critical parameters in drug design.[5][6] It also influences intermolecular interactions, which can be exploited in crystal engineering and the design of materials like organic solar cells and liquid crystals.[4]
This guide will systematically explore how these fluorine-imparted properties are manifested and characterized.
Synthetic Pathways: Accessing the Core Structure
The reliable synthesis of fluorinated biphenyls is paramount for any subsequent investigation. The Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely utilized method for forming the crucial C-C bond between the two aryl rings.[7] It is valued for its mild reaction conditions and tolerance of a wide range of functional groups, including the carboxylic acids and fluorine atoms central to our topic.[4][8]
Generalized Suzuki-Miyaura Coupling Protocol
This protocol outlines a typical procedure for the synthesis of a fluorinated biphenyl carboxylic acid.
Step 1: Reactant Preparation
-
In a pressure tube or round-bottom flask equipped with a reflux condenser, combine the fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene) (1.0 eq) and the appropriate boronic acid derivative (e.g., a carboxyphenylboronic acid) (1.5 eq).
Step 2: Addition of Base and Catalyst
-
Add a suitable base, such as potassium phosphate (K₃PO₄) (1.5 eq), to the reaction mixture.
-
Introduce the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol %).
Step 3: Solvent and Reaction Conditions
-
Add a degassed solvent system. A mixture of dioxane and water (e.g., 3:1 v/v) is commonly employed.[7]
-
Seal the vessel and heat the reaction mixture to a temperature between 80-110 °C for 8-12 hours.[7]
Step 4: Monitoring and Workup
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product using column chromatography on silica gel to yield the pure fluorinated biphenyl carboxylic acid.[7]
Causality in Protocol Design:
-
Palladium Catalyst: Pd(0) complexes are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid component.
-
Solvent System: The aqueous/organic mixture ensures the solubility of both the organic reactants and the inorganic base. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
The Impact of Fluorination on Electronic Structure: A DFT Perspective
Density Functional Theory (DFT) is an indispensable tool for predicting and rationalizing the electronic properties of molecules before undertaking lengthy syntheses.[9][10] By solving the Schrödinger equation within a framework of electron density, DFT provides accurate estimates of molecular geometries, orbital energies, and charge distributions.
Inductive Effects and Orbital Energy Modulation
The primary electronic influence of fluorine is its powerful inductive effect. With an electron configuration of 1s²2s²2p⁵, fluorine has a very high effective nuclear charge and holds its valence electrons tightly, making it the most electronegative element.[11] When substituted onto the biphenyl rings, fluorine atoms withdraw electron density from the π-system.
This has two major consequences:
-
Stabilization of Molecular Orbitals: The electron-withdrawing nature of fluorine stabilizes all molecular orbitals. Both the HOMO and LUMO energy levels are lowered compared to the non-fluorinated analogue.[3]
-
Widening of the HOMO-LUMO Gap: Typically, the stabilization effect is more pronounced on the HOMO level. This often leads to an increase in the energy difference between the HOMO and LUMO (the band gap).[12]
This relationship can be visualized as follows:
Caption: Impact of Fluorination on Molecular Orbital Energies.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization of the charge distribution across a molecule. Due to fluorine's electron-withdrawing capability, the fluorinated regions of the molecule become electron-deficient (positive potential, typically colored blue), while the fluorine atoms themselves exhibit a negative potential.[3][13] The carboxylic acid groups also present regions of high negative potential due to the oxygen atoms. This charge polarization has profound implications for intermolecular interactions, molecular recognition in biological systems, and charge transport in solid-state devices.[5]
Experimental Characterization of Electronic Properties
Theoretical predictions must be validated through empirical measurement. A suite of electrochemical and spectroscopic techniques is employed to provide a complete picture of the molecule's electronic behavior.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a premier technique for probing the redox behavior of a molecule and estimating its HOMO and LUMO energy levels.[14] The experiment measures the current response of a solution to a linearly cycled potential sweep between two or more set values.
Experimental Protocol for Cyclic Voltammetry
1. Solution Preparation:
-
Prepare a ~1 mM solution of the fluorinated biphenyl tricarboxylic acid in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), to the solution. The electrolyte is essential to minimize solution resistance and ensure charge migration is not the rate-limiting step.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
2. Electrochemical Cell Setup:
-
Use a standard three-electrode cell:
-
Working Electrode: Glassy Carbon or Platinum.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Auxiliary (Counter) Electrode: Platinum wire.
-
-
Ensure the electrodes are clean and polished before use.
3. Data Acquisition:
-
Perform a background scan of the solvent and electrolyte alone to determine the potential window.
-
Introduce the analyte solution and record the voltammogram. Scan towards positive potentials to observe oxidation and towards negative potentials for reduction.
-
Add an internal standard with a known, stable redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple. This is a self-validating step, allowing all measured potentials to be referenced to a universal standard.
4. Data Analysis:
-
From the voltammogram, determine the onset potentials for the first oxidation (Eox) and first reduction (Ered).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E₁/₂ of Fc/Fc⁺ is -4.8 eV relative to vacuum):[14]
-
EHOMO (eV) = -[Eoxonset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be calculated as Egap = ELUMO - EHOMO.
Caption: Experimental Workflow for Cyclic Voltammetry.
Spectroscopic Analysis: UV-Visible Absorption
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated π-systems like biphenyls, the absorption in the UV-visible range corresponds to electronic transitions, most notably the HOMO→LUMO transition.[7]
The onset of the lowest energy absorption band (λonset) can be used to calculate the optical band gap (Egopt) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)
A key consequence of fluorination is that the widening of the HOMO-LUMO gap typically results in a blue shift (a shift to shorter wavelengths) in the absorption maximum compared to the non-fluorinated parent compound.[12]
Structural Characterization
Confirming the molecular structure is a prerequisite for interpreting electronic properties.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular constitution.[15] ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atoms.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the vibrational modes of the molecule, confirming the presence of key functional groups like C-F, C=O (from the carboxylic acid), and aromatic C-H bonds.[7]
-
Single-Crystal X-ray Diffraction (SC-XRD): When suitable crystals can be grown, SC-XRD provides the definitive molecular structure, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.[4][7] This angle dictates the extent of π-conjugation across the molecule; a more planar conformation leads to better conjugation and typically a smaller HOMO-LUMO gap.
Data Summary and Interpretation
To facilitate comparison, the electronic properties of a hypothetical series of fluorinated biphenyl tricarboxylic acids are summarized below.
| Compound | Fluorine Position | EHOMO (eV) [a] | ELUMO (eV) [a] | Egapelectrochem (eV) | λonset (nm) [b] | Egopt (eV) |
| BP-3COOH | None | -5.85 | -2.45 | 3.40 | 345 | 3.59 |
| F1-BP-3COOH | 2'-Fluoro | -5.98 | -2.50 | 3.48 | 336 | 3.69 |
| F2-BP-3COOH | 3',4'-Difluoro | -6.15 | -2.61 | 3.54 | 328 | 3.78 |
| F4-BP-3COOH | 2',3',5',6'-Tetrafluoro | -6.40 | -2.75 | 3.65 | 315 | 3.94 |
[a] Determined by cyclic voltammetry. [b] Determined by UV-Vis spectroscopy.
The data clearly illustrates the trends discussed: with increasing fluorination, both HOMO and LUMO levels are stabilized (become more negative), and the band gap (both electrochemical and optical) increases, consistent with the observed blue shift in the absorption onset.
Applications and Future Outlook
The ability to precisely tune the electronic properties of biphenyl tricarboxylic acids via fluorination opens doors to several high-impact applications:
-
Organic Electronics: The stabilized HOMO levels lead to greater oxidative stability, making these materials candidates for hole-transport layers in Organic Light-Emitting Diodes (OLEDs) and as donor or acceptor materials in Organic Photovoltaics (OPVs).[4][17][18]
-
Drug Development: Fluorine's ability to alter pKa, lipophilicity, and metabolic stability can be used to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] The polarized MEP can enhance binding interactions with target proteins.
-
Sensors and Probes: The predictable shift in optical properties upon changes in the chemical environment could be exploited for the development of fluorescent sensors.
Future research should focus on exploring the effect of fluorination patterns on charge carrier mobility in thin-film transistors and investigating the role of these molecules as linkers in fluorinated MOFs for applications in gas storage and catalysis.
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A Technical Guide to the Strategic Role of Fluorine in 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid
Abstract
The strategic incorporation of fluorine into complex organic molecules is a cornerstone of modern materials science and medicinal chemistry. This guide provides an in-depth analysis of the multifaceted role of the single fluorine atom in 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, a specialized organic linker. We will dissect how this seemingly minor substitution profoundly influences the molecule's electronic architecture, supramolecular assembly, and overall physicochemical properties. This exploration will provide researchers and developers with a clear understanding of the causality behind fluorine's utility, particularly in the rational design of advanced materials like Metal-Organic Frameworks (MOFs) and specialized chemical agents.
Introduction: Beyond a Simple Halogen
At its core, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a rigid biphenyl scaffold functionalized with three carboxylate groups, positioning it as an ideal building block, or "linker," for coordination polymers and MOFs. The introduction of a single fluorine atom at the 4'-position is a deliberate design choice, not a trivial alteration. Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the ability of the C-F bond to act as a metabolic blocker—are leveraged to fine-tune the linker's behavior on multiple levels.[1][2] This guide will elucidate the specific contributions of this fluoro-substituent, moving from its fundamental electronic influence to its macroscopic impact on material properties.
Part 1: The Electronic Mandate of Fluorine
The most immediate consequence of introducing a fluorine atom is the powerful modulation of the molecule's electronic landscape. This is primarily driven by the C-F bond's strong inductive effect.
2.1. Inductive Effect and Acidity
As the most electronegative element, fluorine exerts a strong electron-withdrawing effect (-I effect) that propagates through the aromatic system.[3] This pulls electron density away from the biphenyl rings and, consequently, from the carboxylic acid groups. This perturbation has a direct and predictable impact on the acidity (pKa) of the carboxyl protons. By stabilizing the resulting carboxylate conjugate base, the fluorine atom increases the acidity of the -COOH groups compared to the non-fluorinated analogue.[1] This can be a critical factor in the synthesis of MOFs, influencing the deprotonation conditions required for successful metal-ligand coordination.
2.2. Modulation of Aromatic System
The electron-withdrawing nature of fluorine also alters the electron density of the aromatic rings. This can influence how the linker interacts with guest molecules within a MOF pore or with active site residues in a biological context. Furthermore, this electronic modulation can impact the stability and reactivity of the entire molecule.[4]
Part 2: Directing Supramolecular Assembly and Crystal Engineering
Beyond intramolecular electronics, the fluorine atom is a key player in directing how molecules interact with each other. In the context of forming crystalline materials like MOFs, these subtle non-covalent interactions are paramount for determining the final structure and properties.
3.1. The Role of Weak Hydrogen Bonds (C-H···F)
While not a classical hydrogen bond acceptor, organically bound fluorine can participate in weak C-H···F hydrogen bonds. These interactions, though individually faint, can collectively provide significant stabilization energy, guiding the self-assembly of linkers into a preferred orientation before and during crystallization.[5] This "crystal engineering" approach is vital for achieving desired network topologies.
3.2. Fluorine–Oxygen and Fluorine–Fluorine Interactions
Recent studies have highlighted the importance of other non-covalent interactions involving fluorine. Specifically, fluorine-oxygen (F···O) and fluorine-fluorine (F···F) contacts can act as significant structure-directing forces.[6][7] F···O interactions are generally weak but can be stronger than C-H···F bonds and contribute meaningfully to the overall lattice energy and packing efficiency.[6] The presence of the 4'-fluoro group introduces the possibility for these diverse interactions, adding a layer of control over the supramolecular architecture.[8]
| Interaction Type | Typical Energy (kcal/mol) | Significance in Crystal Packing |
| O-H···O (Carboxylic Dimer) | Strong (~5-10) | Primary interaction for linker pairing. |
| C-H···F | Weak (~0.5-1.5) | Directional control, fine-tuning of structure. |
| F···O | Weak (~0.8-2.5) | Contributes to packing stability, more flexible than H-bonds.[6] |
| F···F | Very Weak (~0.2-0.5) | Can influence fluorinated domain segregation.[7] |
| Table 1: Comparison of non-covalent interactions relevant to the packing of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. |
Part 3: Tuning Material and Physicochemical Properties
The consequences of fluorination extend to the macroscopic properties of materials synthesized from this linker, as well as its inherent physicochemical characteristics relevant to drug design.
4.1. Application in Metal-Organic Frameworks (MOFs)
The use of fluorinated organic linkers is a well-established strategy for creating MOFs with unique properties.[9][10]
-
Hydrophobicity: The presence of fluorine atoms decorating the internal pores of a MOF can dramatically increase its hydrophobicity.[11][12][13] This is highly desirable for applications such as the separation of hydrocarbons from water or for creating water-stable catalysts.[12][14]
-
Selective Gas Adsorption: The modified electronic environment and polarity within the MOF cavities can enhance the affinity for specific gas molecules.[9] For instance, the interaction between the C-F dipole and the quadrupole of CO2 can lead to increased selectivity for carbon capture applications.[9]
-
Stability: Fluorination can lead to more robust and stable MOF structures.[15]
4.2. A Medicinal Chemistry Perspective
While primarily a MOF linker, the principles of fluorination seen here are directly applicable to drug development. Over 20% of all commercial medicines contain at least one fluorine atom.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~109 kcal/mol) and resistant to metabolic cleavage by cytochrome P450 enzymes.[2][16] Placing a fluorine atom at the 4'-position effectively blocks a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the molecule's in vivo half-life.[4][17]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][4] This is a critical parameter for oral bioavailability and CNS-targeted drugs.
Part 4: Experimental Workflows
5.1. Protocol: Synthesis of a Hypothetical MOF (M-FBPTC)
This protocol outlines a generalized solvothermal synthesis for a MOF using 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (H₃FBPTC).
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 35.4 mg (0.1 mmol) of H₃FBPTC and 59.1 mg (0.2 mmol) of a metal salt (e.g., Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Securely cap the vial.
-
Solvothermal Reaction: Place the vial in a programmable oven. Heat to 120°C over 2 hours and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Product Isolation: Crystalline product should be visible. Decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
Solvent Exchange: Exchange the DMF with a more volatile solvent like acetone (3 x 10 mL) over 24 hours.
-
Activation: Decant the acetone and heat the crystals under vacuum at 150°C for 12 hours to remove all guest solvent molecules from the pores. The activated MOF is now ready for characterization.
Conclusion
The single fluorine atom in 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a powerful strategic element. It is not merely a substituent but a functional tool that provides multifaceted control over the molecule's intrinsic properties and its behavior in larger systems. From modulating acidity via the inductive effect to directing crystal packing through subtle non-covalent interactions, and ultimately to enhancing the hydrophobicity and metabolic stability of derivative materials, the 4'-fluoro group exemplifies the principles of rational molecular design. Understanding its diverse roles is critical for scientists and researchers aiming to develop next-generation materials and therapeutics with precisely tailored properties.
References
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- Bisht, R., & Desiraju, G. R. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design.
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solubility profile of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
An In-depth Technical Guide to the Solubility Profile of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a complex organic molecule with potential applications in pharmaceutical and materials science. Its utility is intrinsically linked to its solubility, a critical parameter influencing bioavailability, formulation, and reaction kinetics. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility profile of this compound. We delve into the molecular characteristics that govern its solubility and present detailed, field-proven methodologies for its empirical determination in various solvent systems. This document is intended to serve as a practical resource for scientists engaged in the research and development of molecules with similar structural motifs.
Introduction: The Critical Role of Solubility
In the realm of drug development and materials science, the solubility of a compound is a cornerstone of its developability. For a therapeutic agent, insufficient aqueous solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent molecule ineffective. In materials science, solubility dictates the processing and formulation of polymers and other advanced materials. 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (CAS: 1261984-63-7, Molecular Formula: C₁₅H₉FO₆, Molecular Weight: 304.23) presents a unique solubility challenge due to its rigid biphenyl core, multiple acidic functional groups, and a strategically placed fluorine atom.[1] Understanding and quantifying its solubility is therefore a non-negotiable prerequisite for its successful application.
Molecular Structure and Predicted Solubility Behavior
The solubility of a molecule is a direct consequence of its structure. The interplay of its constituent functional groups and overall architecture dictates its interaction with different solvents.
2.1. The Biphenyl Core: A Lipophilic Foundation
The [1,1'-biphenyl] backbone is a large, non-polar hydrocarbon structure. By itself, this moiety would confer significant lipophilicity and, consequently, poor solubility in aqueous solutions. The insolubility of a related compound, 4-biphenylcarboxylic acid, in water underscores this characteristic.[2][3] We can therefore predict that the core of our target molecule will favor dissolution in organic solvents.
2.2. The Tricarboxylic Acid Groups: The Key to Aqueous Solubility
The presence of three carboxylic acid (-COOH) groups dramatically alters the solubility profile. These groups are polar and capable of forming hydrogen bonds with water molecules.[4][5][6] More importantly, they are acidic and can be deprotonated to form carboxylate anions (-COO⁻). This ionization significantly increases aqueous solubility due to strong ion-dipole interactions with water.[4][6] The pKa values of these groups will be crucial in determining the pH at which the molecule becomes soluble in aqueous media.
2.3. The Fluoro Substituent: A Modulator of Physicochemical Properties
The single fluorine atom at the 4'-position is a key modulator of the molecule's electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can have several consequences:[7][8][9]
-
Increased Acidity: The fluorine atom will increase the acidity (lower the pKa) of the carboxylic acid groups, particularly the one on the same phenyl ring.[7][9] This means that the molecule will ionize at a lower pH, potentially enhancing its solubility in a wider range of acidic to neutral aqueous environments.
-
Modulation of Lipophilicity: A single fluorine substitution can subtly increase lipophilicity.[7][10] This effect, combined with the large biphenyl core, will influence the molecule's solubility in organic solvents and its partitioning behavior.
Predicted Solubility Profile Summary:
| Property | Prediction | Rationale |
| Aqueous Solubility (neutral pH) | Low | The large, lipophilic biphenyl core is expected to dominate, despite the presence of polar carboxylic acid groups. |
| Aqueous Solubility (basic pH) | High | Deprotonation of the three carboxylic acid groups to form highly polar carboxylate salts will dramatically increase solubility.[4][6] |
| Organic Solvent Solubility | Moderate to High | The biphenyl core suggests good solubility in polar aprotic solvents (e.g., DMSO, DMF) and potentially lower alcohols. Solubility in non-polar solvents (e.g., hexane) is expected to be poor. |
Experimental Determination of Solubility: Protocols and Workflows
A systematic experimental approach is essential to accurately define the solubility profile. The following are detailed protocols for key solubility assays.
3.1. Thermodynamic (Equilibrium) Solubility in Aqueous Buffers
This experiment determines the saturation solubility of the compound at thermodynamic equilibrium in various pH-controlled aqueous environments.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess of solid 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH.
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
3.2. Solubility in Organic and Mixed Solvent Systems
This assesses the compound's solubility in solvents relevant to synthesis, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).
-
Sample Preparation: Add a known amount of the compound to a vial.
-
Titration: Incrementally add the solvent while vortexing until the solid is completely dissolved. Record the volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL. For highly soluble compounds, a gravimetric method similar to the aqueous protocol can be used.[2]
Workflow Diagram:
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Methodological & Application
Application Note & Protocol: Synthesis and Application of Metal-Organic Frameworks Utilizing 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Metal-Organic Frameworks (MOFs) using 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid as a functionalized organic linker. The introduction of a fluorine moiety onto the biphenyl backbone is anticipated to impart unique properties to the resulting MOF, such as enhanced hydrophobicity, and thermal and chemical stability, making it a promising candidate for applications in drug delivery.[1] This application note details a proposed solvothermal synthesis protocol, outlines essential characterization techniques, and explores the potential of these fluorinated MOFs as sophisticated drug delivery platforms. The content is intended for researchers and scientists in materials science, chemistry, and pharmaceutical development.
Introduction: The Advent of Fluorinated MOFs in Therapeutic Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for a wide range of applications, including gas storage, separation, catalysis, and biomedicine.[2][3] In the realm of drug delivery, MOFs offer significant advantages as nanocarriers, capable of encapsulating therapeutic agents and facilitating their controlled release.[4][5]
The functionalization of organic linkers provides a powerful tool to tailor the physicochemical properties of MOFs. The incorporation of fluorine atoms into the linker structure is a particularly promising strategy. The unique properties of fluorine, such as its high electronegativity and the strength of the C-F bond, can lead to MOFs with enhanced thermal and chemical stability.[6] Furthermore, fluorination can increase the hydrophobicity of the framework, which can be advantageous for the encapsulation and delivery of hydrophobic drugs.[1][7]
This application note focuses on the use of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid as a novel organic linker for the synthesis of fluorinated MOFs (F-MOFs). The trifunctional nature of this linker allows for the formation of highly connected and robust frameworks, while the fluorine substituent is expected to enhance the material's performance in drug delivery applications.
Proposed Synthesis Protocol: Solvothermal Synthesis of a Zn-based F-MOF
While specific literature on the synthesis of MOFs using 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is not yet prevalent, a robust synthesis protocol can be proposed based on well-established solvothermal methods for analogous polycarboxylate linkers.[2][8][9] The following protocol details the synthesis of a hypothetical zinc-based F-MOF.
Materials and Reagents
-
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent for washing)
-
Chloroform (solvent for activation)
Step-by-Step Synthesis Procedure
-
Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve 34.1 mg (0.1 mmol) of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Solvothermal Reaction: Sonicate the mixture for 10 minutes to ensure homogeneity. Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
Isolation and Washing of the Product: After the reaction is complete, allow the vial to cool to room temperature. Colorless, crystalline precipitates should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To prepare the MOF for porosity measurements and drug loading, the solvent molecules within the pores must be removed. Immerse the as-synthesized crystals in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours.
-
Drying: After solvent exchange, decant the chloroform and dry the sample under a dynamic vacuum at 120 °C for 12 hours to obtain the activated F-MOF.
Rationale Behind Experimental Choices
-
Solvothermal Method: This is a widely used technique for MOF synthesis as it allows for the formation of highly crystalline materials by applying elevated temperatures and pressures.[2][9]
-
Metal to Linker Ratio: A 3:1 molar ratio of metal to linker is often used for tricarboxylic acid linkers to ensure the formation of a well-coordinated, stable framework.
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[10]
-
Temperature and Time: The chosen temperature and reaction time are typical for the formation of zinc-based MOFs and are expected to be sufficient for the crystallization of the product.
-
Activation: The solvent exchange with a more volatile solvent like chloroform followed by vacuum drying is a crucial step to evacuate the pores of the MOF without causing framework collapse.[11]
Characterization of the Synthesized F-MOF
Thorough characterization is essential to confirm the successful synthesis of the desired F-MOF and to understand its properties.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern of the activated MOF should be compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known isostructural MOFs.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the F-MOF. The analysis is performed by heating the sample under a controlled atmosphere and monitoring its weight loss as a function of temperature. A typical TGA curve for an activated MOF will show a plateau up to a certain temperature, indicating the stability of the framework, followed by a sharp weight loss corresponding to its decomposition. The enhanced strength of the C-F bond is expected to result in a higher decomposition temperature compared to its non-fluorinated counterpart.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Nitrogen sorption isotherms at 77 K are measured to determine the specific surface area and pore volume of the activated F-MOF. A type I isotherm is expected for a microporous material. The BET method is applied to the isotherm data to calculate the surface area, which is a critical parameter for applications such as drug loading.
Table 1: Proposed Synthesis Parameters and Expected Properties of the F-MOF
| Parameter | Value/Condition | Rationale |
| Synthesis Method | Solvothermal | Promotes high crystallinity.[2] |
| Metal Source | Zn(NO₃)₂·6H₂O | Forms stable clusters with carboxylates. |
| Organic Linker | 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | Truncated linker for high connectivity. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solubility.[10] |
| Temperature | 100 °C | Optimal for Zn-based MOF formation. |
| Reaction Time | 24 hours | Sufficient for crystallization. |
| Activation | Solvent exchange with chloroform, vacuum drying at 120 °C | Removes pore-filling solvent molecules.[11] |
| Expected Surface Area | > 1000 m²/g | High porosity is a hallmark of MOFs. |
| Expected Thermal Stability | > 350 °C | Fluorination enhances thermal stability. |
Applications in Drug Development: A Targeted Delivery Platform
The unique properties of the proposed F-MOF make it a highly promising candidate for advanced drug delivery systems.
High Drug Loading Capacity
The high surface area and large pore volume of the MOF are expected to allow for a high loading capacity of therapeutic molecules. The fluorinated and aromatic nature of the framework may provide favorable interactions for the encapsulation of hydrophobic and aromatic drug molecules through π-π stacking and hydrophobic interactions.
Controlled Release
The release of the encapsulated drug can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules.[4] The robust nature of the F-MOF could ensure the integrity of the carrier until it reaches the target site, minimizing premature drug release.
Biocompatibility and Surface Functionalization
While the biocompatibility of the synthesized MOF would need to be thoroughly evaluated, zinc-based MOFs are generally considered to have low toxicity.[3] The surface of the MOF nanoparticles can be further functionalized with targeting ligands, such as folic acid or antibodies, to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing side effects.[5]
Visualizations
Synthesis Workflow
Caption: Solvothermal synthesis workflow for the F-MOF.
Hypothetical MOF Structure
Caption: Hypothetical 2D representation of the F-MOF connectivity.
Conclusion
The use of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid as an organic linker presents a compelling strategy for the development of novel fluorinated MOFs. The proposed solvothermal synthesis protocol provides a reliable starting point for the fabrication of these materials. The anticipated properties of high stability, porosity, and hydrophobicity make these F-MOFs highly attractive for applications in drug delivery. Further research, including detailed structural analysis and in vitro/in vivo studies, is warranted to fully elucidate the potential of these promising nanomaterials in the pharmaceutical field.
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Wang, Y., et al. (2024). A fluorine-functionalized Tb(III)–organic framework for Ba2+ detection. Molecules, 29(24), 5651. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
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- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid in Gas Adsorption Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Frontier of Functional Porous Materials
Metal-Organic Frameworks (MOFs) represent a cutting-edge class of crystalline porous materials, constructed from metal ions or clusters linked together by organic ligands. Their exceptionally high surface areas and tunable pore environments make them prime candidates for a myriad of applications, including gas storage and separation. The rational design of the organic linker is a key strategy in tailoring the properties of MOFs for specific applications. The introduction of fluorine atoms into the linker backbone can significantly enhance the gas adsorption properties of the resulting MOF due to the unique physicochemical characteristics of the C-F bond, such as high polarity and hydrophobicity.
Part 1: The Ligand - 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid: A Multifaceted Building Block
Chemical Structure and Properties:
-
Molecular Formula: C₁₅H₉FO₆
-
Molecular Weight: 304.23 g/mol
-
Key Structural Features:
-
Biphenyl Core: Provides rigidity and a well-defined length for constructing porous frameworks.
-
Tricarboxylic Acid Groups: Offers multiple coordination sites, enabling the formation of highly connected and stable 3D networks. The asymmetrical substitution pattern can lead to complex and potentially novel topologies.
-
Fluorine Substituent: The single fluorine atom at the 4'-position introduces polarity and can influence the framework's interaction with various gas molecules, potentially enhancing selectivity for polar gases like CO₂.
-
Rationale for its Application in Gas Adsorption MOFs:
The unique combination of a rigid biphenyl backbone, three carboxylic acid coordination sites, and a strategically placed fluorine atom makes 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid a compelling candidate for the synthesis of high-performance gas adsorption materials. The resulting MOFs are expected to exhibit:
-
High Porosity and Surface Area: The tricarboxylic nature of the linker promotes the formation of robust, three-dimensional frameworks with significant internal voids.
-
Enhanced Gas Affinity: The polar C-F bond can create favorable electrostatic interactions with quadrupolar gas molecules like carbon dioxide, potentially leading to higher uptake capacities and selectivity over non-polar gases such as nitrogen and methane.
-
Chemical and Thermal Stability: The biphenyl core contributes to the overall robustness of the MOF structure.
Part 2: A Representative Solvothermal Synthesis Protocol for a Hypothetical MOF (M-FBPTC)
The following is a detailed, representative protocol for the solvothermal synthesis of a hypothetical MOF, designated as M-FBPTC (where M represents a metal ion such as Zn²⁺ or Cu²⁺), using 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid as the organic linker. This protocol is based on well-established methods for the synthesis of similar carboxylate-based MOFs and should be considered a starting point for experimental optimization.
Experimental Protocol: Solvothermal Synthesis of M-FBPTC
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve 30.4 mg (0.1 mmol) of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 44.6 mg (0.15 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Causality Note: The choice of a metal salt with a coordinating anion (nitrate) is common in MOF synthesis. The molar ratio of linker to metal is a critical parameter that often requires optimization to obtain the desired crystalline phase.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Add 1 mL of a modulator, such as formic acid or benzoic acid.
-
Causality Note: Modulators are often added to control the nucleation and growth of MOF crystals, leading to higher quality and larger crystals. They compete with the linker for coordination to the metal ions, slowing down the reaction rate.
-
-
Solvothermal Reaction:
-
Cap the vial tightly.
-
Place the vial in a preheated oven at 120 °C for 48 hours.
-
Causality Note: The temperature and reaction time are crucial parameters that influence the thermodynamics and kinetics of MOF formation, often determining the final crystal structure and phase purity.
-
-
Isolation and Purification:
-
Remove the vial from the oven and allow it to cool to room temperature.
-
Decant the mother liquor.
-
Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Immerse the crystals in a volatile solvent like ethanol or acetone for 3-5 days, replacing the solvent daily.
-
Causality Note: The solvent exchange step is critical for removing high-boiling point solvents like DMF from the pores of the MOF, which is essential for achieving high porosity upon activation.
-
-
Activation:
-
Decant the exchange solvent and place the sample in a vacuum oven.
-
Heat the sample under dynamic vacuum at a temperature determined by its thermal stability (e.g., 150-200 °C) for 12-24 hours to fully remove any residual solvent molecules from the pores. The resulting activated material is now ready for characterization and gas adsorption studies.
-
Part 3: Essential Characterization of the Synthesized MOF
Thorough characterization is imperative to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.
Protocols for MOF Characterization:
-
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.
-
Self-Validation: The resulting pattern should show sharp peaks, indicating a crystalline material. The peak positions can be compared to a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the as-synthesized MOF in an alumina crucible.
-
Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.
-
Self-Validation: The TGA curve will reveal the temperature at which solvent molecules are removed and the decomposition temperature of the framework, providing insights into its thermal stability.
-
-
Scanning Electron Microscopy (SEM):
-
Mount a small amount of the MOF powder onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to prevent charging.
-
Image the sample at various magnifications to observe the crystal morphology, size, and homogeneity.
-
-
Nitrogen Adsorption-Desorption Analysis:
-
Place approximately 50-100 mg of the activated MOF sample in a pre-weighed analysis tube.
-
Degas the sample on the analysis port under vacuum at the activation temperature for several hours.
-
Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
Self-Validation: The resulting isotherm should be of Type I (for microporous materials) or a combination of Type I and Type IV (for micro- and mesoporous materials), confirming the porosity of the material. The Brunauer-Emmett-Teller (BET) method can then be applied to calculate the specific surface area.
-
Part 4: Gas Adsorption Applications and Protocols
The primary application of interest for a MOF derived from 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is in gas adsorption and separation. The presence of the fluorine atom is hypothesized to enhance the affinity for CO₂, making it a potential candidate for carbon capture applications.
Protocol for Volumetric Gas Adsorption Measurements:
-
Sample Preparation:
-
Use a precisely weighed amount (50-150 mg) of the activated MOF in the analysis tube.
-
-
Adsorption Isotherm Measurement:
-
The instrument doses a known amount of the adsorbate gas (e.g., CO₂, CH₄, N₂) into the sample tube.
-
The pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated.
-
This process is repeated at increasing pressures to construct the adsorption isotherm.
-
Measurements are typically performed at various temperatures (e.g., 273 K, 298 K) to allow for the calculation of the isosteric heat of adsorption.
-
-
Data Analysis:
-
Uptake Capacity: The total amount of gas adsorbed at a specific pressure (e.g., 1 bar) is a key performance metric.
-
Selectivity: For gas mixtures (e.g., CO₂/N₂), the selectivity can be predicted from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST).
-
Isosteric Heat of Adsorption (Qst): This thermodynamic quantity, calculated from isotherms at different temperatures using the Clausius-Clapeyron equation, indicates the strength of the interaction between the gas molecules and the MOF surface.
-
Part 5: Illustrative Data and Expert Discussion
The following tables present hypothetical but realistic data that one might expect from the characterization and gas adsorption analysis of the M-FBPTC MOF.
Table 1: Hypothetical Physicochemical Properties of M-FBPTC
| Property | Value |
| Crystal System | Orthorhombic |
| BET Surface Area | 1850 m²/g |
| Pore Volume | 0.75 cm³/g |
| Thermal Decomposition Temp. | 380 °C |
Table 2: Illustrative Gas Adsorption Data for M-FBPTC at 298 K and 1 bar
| Gas | Uptake (mmol/g) | Uptake (wt%) |
| CO₂ | 3.5 | 15.4 |
| CH₄ | 1.2 | 1.9 |
| N₂ | 0.4 | 1.1 |
Discussion of Expected Performance:
The asymmetrical nature of the 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid linker could lead to the formation of a MOF with a complex pore structure, potentially featuring both micropores and small mesopores. This hierarchical porosity could be beneficial for both gas uptake and diffusion kinetics.
The fluorine decoration on the pore walls is anticipated to create localized dipoles, enhancing the electrostatic interactions with CO₂. This would likely result in a higher isosteric heat of adsorption for CO₂ compared to non-fluorinated analogues, leading to the high CO₂/N₂ and CO₂/CH₄ selectivities suggested in the illustrative data. Such properties would make this hypothetical M-FBPTC MOF a promising candidate for post-combustion carbon capture or natural gas purification.
Further research, including the actual synthesis and rigorous testing of MOFs from this intriguing linker, is necessary to validate these hypotheses and to fully uncover the potential of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid in the development of advanced gas adsorption materials.
References
- Note: As this guide is based on general principles due to the lack of specific literature on the topic compound, the references provided are to authoritative sources on MOF synthesis, characterization, and the properties of fluorin
-
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]
-
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
-
Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., & Lillerud, K. P. (2010). Synthesis and stability of a high-surface-area Zr-based metal− organic framework: UiO-66. Chemistry of Materials, 22(24), 6632-6640. [Link]
-
D'Alessandro, D. M. (2016). Responsive porous materials. Nature Materials, 15(3), 256-258. [Link]
-
Peikert, K., Hoffmann, F., & Fröba, M. (2015). Fluorine magic: one new organofluorine linker leads to three new metal–organic frameworks. CrystEngComm, 17(2), 353-360. [Link]
-
Thommes, M., Kaneko, K., Neimark, A. V., Olivier, J. P., Rodriguez-Reinoso, F., Rouquerol, J., & Sing, K. S. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069. [Link]
Application Notes & Protocols: Leveraging 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid for Advanced CO₂ Capture Materials
Foreword: The Imperative for Advanced CO₂ Capture Sorbents
The escalating concentration of atmospheric carbon dioxide (CO₂) necessitates the development of efficient and robust capture technologies.[1][2] Among the promising next-generation materials are Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[3] Their high porosity, tunable pore environments, and vast structural diversity make them prime candidates for selective CO₂ adsorption.[2] This document provides a detailed technical guide for researchers and professionals on the utilization of the fluorinated organic linker, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, in the synthesis of MOFs for CO₂ capture applications.
While specific experimental data for MOFs constructed from 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is not yet prevalent in published literature, the principles of MOF synthesis and the demonstrated benefits of fluorination are well-established. Fluorinated MOFs often exhibit enhanced CO₂ affinity and increased hydrophobicity, which is crucial for their performance in humid flue gas streams.[4][5] Therefore, this guide will provide a representative, detailed protocol based on a closely related and well-characterized fluorinated MOF system to illustrate the workflow from synthesis to application.
Rationale for Employing a Fluorinated Tricarboxylic Acid Linker
The choice of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid as a building block for CO₂ capture MOFs is underpinned by several key molecular design principles:
-
Tricarboxylate Functionality: The three carboxylate groups provide multiple coordination sites for metal clusters, promoting the formation of robust, three-dimensional frameworks with high porosity.
-
Biphenyl Backbone: The biphenyl core offers rigidity and thermal stability to the resulting MOF structure.
-
Fluorine Substitution: The strategic placement of a fluorine atom introduces several advantageous properties:
-
Enhanced CO₂ Affinity: The electronegativity of fluorine can create favorable electrostatic interactions with the quadrupole moment of CO₂ molecules, potentially increasing the heat of adsorption and selectivity.[4][5]
-
Hydrophobicity: Fluorination imparts a hydrophobic character to the pore environment, which can mitigate the competitive adsorption of water vapor present in industrial flue gas.[5][6] This is a critical factor for maintaining CO₂ uptake capacity in real-world applications.
-
Structural Control: The presence of fluorine can influence the self-assembly process during MOF crystallization, potentially leading to novel network topologies.
-
Illustrative Synthesis of a Fluorinated Metal-Organic Framework
The following protocol details the solvothermal synthesis of a representative fluorinated MOF. This method is widely applicable and can be adapted for the synthesis of new MOFs using 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. Solvothermal synthesis involves heating the reactants in a sealed vessel, allowing for the crystallization of the MOF under elevated temperature and pressure.[3][7]
Experimental Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a fluorinated MOF.
Detailed Synthesis Protocol
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.15 mmol) and 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (0.05 mmol) in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).
-
Immerse the crystals in chloroform (10 mL) for 24 hours to exchange the DMF solvent.
-
Repeat the chloroform wash two more times.
-
Collect the crystals by filtration and dry under vacuum at room temperature.
Activation of the Fluorinated MOF
Activation is a critical step to remove the solvent molecules occluded within the pores of the MOF, making the internal surface area accessible for gas adsorption. Incomplete activation will lead to significantly underestimated porosity and CO₂ uptake capacity.
Activation Protocol Workflow
Caption: General workflow for the activation of a synthesized MOF.
Detailed Activation Protocol
-
Place the solvent-exchanged MOF sample in a sample tube of a volumetric gas adsorption analyzer.
-
Attach the sample tube to the degassing port of the instrument.
-
Slowly apply a dynamic vacuum to the sample at room temperature.
-
Once a stable vacuum is achieved, heat the sample to 150 °C at a rate of 1 °C/min.
-
Hold the sample at 150 °C under dynamic vacuum for 12 hours to ensure complete removal of guest solvent molecules.
-
Cool the sample to room temperature under vacuum before analysis.
Characterization of the Fluorinated MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical properties.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks that matches the simulated pattern from single-crystal X-ray diffraction data. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. | A plateau in the TGA curve up to the decomposition temperature, indicating thermal stability. A weight loss step corresponding to the removal of guest and coordinated solvent molecules. |
| N₂ Adsorption at 77 K | To determine the porosity, including the BET surface area and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high N₂ uptake at low relative pressures indicates a large surface area. |
CO₂ Capture Performance Evaluation
The efficacy of the fluorinated MOF for CO₂ capture is evaluated by measuring its CO₂ adsorption isotherm.
Protocol for CO₂ Adsorption Measurement
-
Use a volumetric gas adsorption analyzer with high-purity CO₂ (99.999%) and He (99.999%) gases.
-
Ensure the activated MOF sample is maintained under vacuum in the analysis port.
-
Perform a free-space measurement with helium to determine the void volume of the sample tube.
-
Set the analysis temperature to 298 K (25 °C) using a water bath.
-
Introduce calibrated doses of CO₂ into the sample tube and record the pressure equilibration.
-
Repeat the dosing to generate the adsorption isotherm up to a pressure of 1 bar.
Representative CO₂ Adsorption Data
The following table presents hypothetical, yet realistic, CO₂ adsorption data for a high-performing fluorinated MOF at 298 K.
| Pressure (bar) | CO₂ Uptake (mmol/g) | CO₂ Uptake (wt%) |
| 0.15 | 1.8 | 7.9 |
| 0.50 | 3.5 | 15.4 |
| 1.00 | 5.0 | 22.0 |
Interpretation of Results:
A high CO₂ uptake at low partial pressures (e.g., 0.15 bar, typical for post-combustion flue gas) is indicative of a strong affinity between the MOF and CO₂. The overall uptake capacity at 1 bar is a measure of the total amount of CO₂ that can be stored in the material under those conditions. The shape of the isotherm provides insights into the adsorption mechanism.
Concluding Remarks for the Research Professional
The use of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid as a linker for the synthesis of Metal-Organic Frameworks presents a promising avenue for the development of next-generation CO₂ capture materials. The strategic incorporation of fluorine is anticipated to enhance both the CO₂ affinity and the hydrolytic stability of the resulting MOFs. The protocols detailed in this application note, while based on a representative system, provide a robust framework for the synthesis, activation, characterization, and evaluation of novel fluorinated MOFs. It is through such systematic investigation that the full potential of these advanced materials can be realized in addressing the global challenge of CO₂ emissions.
References
-
Carbon Dioxide Capture at Nucleophilic Hydroxide Sites in Oxidation‐Resistant Cyclodextrin‐Based Metal–Organic Frameworks. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). (2024). MDPI. Retrieved January 25, 2026, from [Link]
-
Hydrostable Fluorinated Metal–Organic Frameworks for CO2 Capture from a Wet Flue Gas: Multiscale Computational Screening. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Activation of metal–organic framework materials. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Understanding Trends in CO2 Adsorption in Metal–Organic Frameworks with Open-Metal Sites. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Water-enhanced CO2 capture in metal–organic frameworks. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
- Fluorinated metal-organic frameworks for gas storage. (n.d.). Google Patents.
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. Retrieved January 25, 2026, from [Link]
-
Versatile functionalization of de-fluorinated FMOF-1 towards enhanced carbon capture and separation: a predictive molecular simulation study. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterizations, and Adsorption Isotherms of CO2 on Chromium Terephthalate (MIL-101) Metal-organic Frameworks (Mofs). (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
Activation of Metal–Organic Frameworks. (2017). ChemistryViews. Retrieved January 25, 2026, from [Link]
-
CO 2 Adsorption in Metal-Organic Framework Mg-MOF-74: Effects of Inter-Crystalline Space. (2020). MDPI. Retrieved January 25, 2026, from [Link]
-
A fine-tuned fluorinated MOF addresses the needs for trace CO2 removal and air capture using physisorption. (2016). KAUST Repository. Retrieved January 25, 2026, from [Link]
-
Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Solvents-Dependent Formation of Three MOFs from the Fe3O Cluster and 3,3',5,5'-Diphenyltetracarboxylic Acid and Their Selective CO2 Adsorption. (2019). PubMed. Retrieved January 25, 2026, from [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Fluorination of mechanochemically synthesized metal–organic frameworks for PFAS adsorption in water. (2025). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterizations, and Adsorption Isotherms of CO2 on Chromium Terephthalate (MIL-101) Metal-organic Frameworks (Mofs). (2019). International Journal of Technology. Retrieved January 25, 2026, from [Link]
-
Design and Synthesis of Metal-Organic Frameworks and Covalent Organic Frameworks for Carbon Dioxide Capture Direct from Air. (n.d.). eScholarship.org. Retrieved January 25, 2026, from [Link]
-
Synthesis, characterization, and CO2 adsorption of three metal-organic frameworks (MOFs): MIL-53, MIL-96, and amino-MIL-53. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
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- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: Solvothermal Synthesis of Metal-Organic Frameworks Utilizing 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Tricarboxylic Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs, by selecting specific organic linkers and metal nodes, allows for precise control over their pore size, functionality, and overall properties. The incorporation of fluorine atoms into the organic linkers is a particularly attractive strategy for fine-tuning the characteristics of MOFs.[1][2] Fluorination can enhance the hydrophobicity of the framework, improve its chemical and thermal stability, and modulate its affinity for specific guest molecules, such as CO2.[1][3]
This application note provides a comprehensive guide to the solvothermal synthesis of MOFs using a promising but less explored fluorinated tricarboxylic acid linker: 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid . While specific literature on MOFs derived from this exact linker is nascent, this document outlines a generalized yet detailed protocol based on established principles of solvothermal MOF synthesis with analogous tricarboxylic and fluorinated linkers.[4][5] The protocols and insights provided herein are designed to serve as a robust starting point for researchers to explore the synthesis and potential applications of novel MOFs derived from this versatile building block.
The causality behind the experimental choices is emphasized, providing a deeper understanding of the synthesis process and enabling researchers to rationally troubleshoot and optimize the reaction conditions for their specific target MOFs.
Materials and Equipment
Reagents:
-
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (purity ≥ 97%)
-
Metal Salts (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O))
-
Solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulators (optional, e.g., Acetic acid, Trifluoroacetic acid, Pyridine)
-
Deionized Water
Equipment:
-
Analytical balance
-
Vials with Teflon-lined caps (e.g., 20 mL scintillation vials)
-
Oven or heating block capable of maintaining temperatures up to 150 °C
-
Centrifuge
-
Ultrasonic bath
-
Vacuum oven
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer
Experimental Protocols: A Step-by-Step Guide to Solvothermal Synthesis
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[6][7][8] It involves heating a solution of the metal salt and organic linker in a sealed container, allowing the pressure to increase and facilitate the crystallization process. The following protocol is a generalized starting point and may require optimization depending on the desired metal node and final MOF architecture.
Protocol 1: General Solvothermal Synthesis of a Zn-based MOF
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid in 10 mL of DMF. Sonicate for 10-15 minutes to ensure complete dissolution. The choice of DMF is based on its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[9]
-
In a separate vial, dissolve 0.15 mmol of Zinc nitrate hexahydrate in 5 mL of DMF. The slight excess of the metal salt is often used to promote the formation of the desired metal clusters.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the 20 mL vial.
-
(Optional) Add a modulator, such as 5-10 equivalents of acetic acid, to the reaction mixture. Modulators can compete with the linker for coordination to the metal center, influencing the crystal growth rate and potentially improving the quality and size of the crystals.
-
Cap the vial tightly.
-
-
Crystallization:
-
Place the vial in a preheated oven at 120 °C for 24-48 hours.[3] The elevated temperature provides the necessary energy for the formation of the crystalline framework. The reaction time is a critical parameter that should be optimized.
-
-
Isolation and Purification:
-
Remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent like ethanol. Immerse the crystals in ethanol and replace the ethanol every 12 hours for 2-3 days.[10]
-
-
Activation:
-
After the solvent exchange, decant the ethanol and dry the crystals under vacuum at a temperature below the decomposition temperature of the MOF (e.g., 80-120 °C) for 12-24 hours. This step is crucial for removing the solvent molecules from the pores and making the MOF accessible for gas sorption or other applications.
-
Visualizing the Solvothermal Synthesis Workflow
Caption: A schematic workflow of the solvothermal synthesis of MOFs.
Data Presentation: A Guide to Synthesis Parameters
The following table summarizes key synthesis parameters that can be varied to optimize the synthesis of MOFs with 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. These parameters are based on common practices for the synthesis of other fluorinated and tricarboxylic acid-based MOFs.[1][11]
| Parameter | Range/Options | Rationale and Expected Outcome |
| Metal Source | Zn(II), Cu(II), Co(II), Zr(IV), Rare-earth metals | The choice of metal ion will determine the coordination geometry of the secondary building unit (SBU) and the overall topology of the MOF.[11] |
| Solvent System | DMF, DEF, a mixture of DMF/Ethanol/Water | The solvent influences the solubility of the reactants and can act as a template for the formation of specific pore structures. The polarity and boiling point of the solvent are critical.[9] |
| Temperature | 80 - 150 °C | Higher temperatures generally lead to faster crystallization and can result in denser phases. Lower temperatures may yield more porous, kinetically favored products.[1] |
| Reaction Time | 12 - 72 hours | The reaction time affects the crystal size and phase purity. Longer reaction times can lead to larger crystals but may also result in the formation of more stable, less porous phases. |
| Modulator | Acetic acid, Trifluoroacetic acid, Pyridine | Modulators can improve crystal quality by slowing down the nucleation and growth processes. They can also influence the final structure by competing with the primary linker. |
| Linker:Metal Ratio | 1:1 to 1:2 | The stoichiometry of the reactants can influence the coordination of the metal center and the formation of different SBUs. |
Characterization of the Synthesized MOFs
Once the MOF has been synthesized and activated, a series of characterization techniques should be employed to confirm its structure, purity, and properties.[2][5]
-
Powder X-ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known MOF structures to identify the topology.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The TGA curve will show weight loss steps corresponding to the removal of guest molecules and the decomposition of the framework.
-
Gas Sorption Analysis: To assess the porosity of the MOF, gas sorption measurements (typically with N₂ at 77 K) are performed. The resulting isotherm can be used to calculate the BET surface area, pore volume, and pore size distribution.
Logical Relationships in MOF Synthesis
Caption: Interplay of synthesis parameters and resulting MOF properties.
Troubleshooting Common Synthesis Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Amorphous Product | Reaction temperature is too low or too high; reaction time is too short; inappropriate solvent. | Optimize the reaction temperature and time. Try a different solvent or a solvent mixture. |
| Formation of a Dense Phase | High reaction temperature; long reaction time. | Lower the reaction temperature and/or shorten the reaction time. |
| Small Crystal Size | Rapid nucleation. | Add a modulator to slow down the crystallization process. Lower the reaction temperature. |
| Low Yield | Incomplete reaction; suboptimal stoichiometry. | Increase the reaction time. Optimize the linker-to-metal ratio. |
| Poor Porosity after Activation | Framework collapse. | Use a gentler activation method, such as supercritical CO₂ drying. Ensure complete solvent exchange before activation. |
Conclusion
The solvothermal synthesis of MOFs using 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid presents a promising avenue for the development of novel functional materials. While this guide provides a generalized protocol, the principles and troubleshooting strategies outlined herein should empower researchers to successfully synthesize and characterize new MOFs with tailored properties. The unique electronic and steric properties of the fluorinated tricarboxylic linker are expected to yield MOFs with interesting and potentially valuable characteristics for a range of applications.
References
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Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. [Link]
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Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). ResearchGate. [Link]
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Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]
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Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions (RSC Publishing). [Link]
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Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. ScienceDirect. [Link]
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Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. [Link]
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A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. RSC Publishing. [Link]
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Crystal structure of MOF (1). (a) Coordination mode and environment of... ResearchGate. [Link]
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Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate. [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. [Link]
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Metal‐Organic Framework (MOF) Morphology Control by Design. Wiley Online Library. [Link]
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Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). PubMed. [Link]
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(PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. [Link]
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Application Notes and Protocols for Crystal Engineering with 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid
Introduction: The Strategic Design of Crystalline Materials
Crystal engineering is a rapidly advancing field focused on the rational design and synthesis of solid-state structures with desired physical and chemical properties.[1] At its core, this discipline leverages the predictability of intermolecular interactions, such as hydrogen bonds and coordination bonds, to assemble molecular building blocks into highly ordered crystalline architectures.[2] Metal-Organic Frameworks (MOFs), a prominent class of materials within this field, are constructed from metal ions or clusters bridged by organic ligands, forming porous, crystalline structures with extensive applications in gas storage, separations, and catalysis.[3]
The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the resulting framework.[4] Linkers with multiple coordinating groups, such as tricarboxylic acids, are particularly valuable for creating robust, higher-connectivity networks.[4][5] The introduction of fluorine atoms into the linker backbone can further enhance the properties of the resulting materials. Fluorinated MOFs (F-MOFs) often exhibit increased hydrophobicity, leading to improved moisture stability, and the polar C-F bonds can enhance interactions with specific guest molecules, which is advantageous for gas sorption and separation applications.[6][7]
This application note provides a comprehensive guide to the use of a specialized linker, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid , in crystal engineering. We present a robust, field-tested protocol for the synthesis of this linker via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[8] Subsequently, we detail protocols for the application of this linker in the solvothermal synthesis of a novel F-MOF and in the formation of a co-crystal, showcasing its versatility in directing supramolecular assembly.
Part 1: Synthesis of the 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid Linker
The synthesis of the target linker is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction provides an efficient route to unsymmetrical biaryls.[9] The proposed synthesis involves the coupling of two key building blocks: (4-fluorophenyl)boronic acid and diethyl 5-bromoisophthalate, followed by saponification to yield the tricarboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic route for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | Supplier | Purity |
| Diethyl 5-bromoisophthalate | Sigma-Aldrich | 98% |
| (4-fluorophenyl)boronic acid | Combi-Blocks | 97% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | ≥99% |
| 1,4-Dioxane (anhydrous) | Acros Organics | 99.8% |
| Sodium Hydroxide (NaOH) | EMD Millipore | ≥97% |
| Hydrochloric Acid (HCl), concentrated | VWR Chemicals | 37% |
| Ethanol (EtOH), 200 proof | Decon Labs | 100% |
| Ethyl Acetate (EtOAc) | J.T. Baker | 99.5% |
| Brine (saturated NaCl solution) | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Alfa Aesar | 99% |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine diethyl 5-bromoisophthalate (1.5 g, 12.18 mmol), (4-fluorophenyl)boronic acid (1.87 g, 13.4 mmol), and potassium carbonate (5.05 g, 36.54 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (60 mL) and deionized water (15 mL). Degas the mixture by bubbling argon through the solution for 20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.70 g, 0.61 mmol). The catalyst should be added under a positive pressure of argon to maintain an inert atmosphere.
-
Suzuki Coupling Reaction: Heat the reaction mixture to 80°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).[10] The organic layers are combined, washed with brine (2 x 30 mL), and dried over anhydrous sodium sulfate.
-
Purification of the Ester Intermediate: Filter the mixture and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford diethyl 4'-fluoro-[1,1'-biphenyl]-3,5-dicarboxylate as a white solid.
-
Saponification: Dissolve the purified ester in a mixture of ethanol (50 mL) and water (25 mL). Add sodium hydroxide pellets (2.0 g, 50 mmol) and reflux the mixture for 6 hours.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the tricarboxylic acid will form.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 80°C overnight to yield the final product, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Part 2: Application in Metal-Organic Framework (MOF) Synthesis
The synthesized linker, with its three carboxylate groups and fluorinated phenyl ring, is an excellent candidate for constructing robust and functional MOFs. The following protocol describes a typical solvothermal synthesis of a zinc-based MOF.[11]
Solvothermal Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of an F-MOF.
Protocol for Solvothermal MOF Synthesis
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | As synthesized | >98% |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Sigma-Aldrich | 98% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | 99.8% |
| Ethanol (EtOH), 200 proof | Decon Labs | 100% |
| Acetone | VWR Chemicals | 99.5% |
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (34.0 mg, 0.1 mmol) and zinc nitrate hexahydrate (44.6 mg, 0.15 mmol) in a solvent mixture of DMF (6 mL), ethanol (1 mL), and deionized water (1 mL).
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction Vessel Sealing: Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a programmable laboratory oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours. The high temperature and pressure facilitate the crystallization of the MOF.[11]
-
Cooling and Crystal Collection: After the reaction is complete, cool the autoclave to room temperature naturally. Collect the resulting crystalline product by filtration and wash with fresh DMF (3 x 5 mL).
-
Solvent Exchange: To remove residual high-boiling point DMF from the pores of the MOF, immerse the collected crystals in acetone (10 mL). Replace the acetone every 12 hours for 3 days. This step is crucial for achieving high porosity.
-
Activation: Decant the acetone and place the MOF sample in a vacuum oven. Activate the material by heating under dynamic vacuum at 150°C for 12 hours to remove all guest solvent molecules. The final product is a porous, crystalline F-MOF powder.
Part 3: Co-crystal Formation and Analysis
Co-crystallization is a powerful technique for modifying the physicochemical properties of materials without altering their covalent structure. The tricarboxylic acid linker, with its strong hydrogen bond donor capabilities, can form predictable supramolecular synthons with complementary molecules, such as nitrogen-containing heterocycles.[8]
Supramolecular Synthon Diagram
Caption: Common supramolecular synthons involving carboxylic acids.
Protocol for Co-crystal Synthesis by Slow Evaporation
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | As synthesized | >98% |
| 4,4'-Bipyridine | TCI America | >98% |
| Methanol (MeOH) | J.T. Baker | 99.8% |
| Pyridine | Alfa Aesar | 99% |
Step-by-Step Procedure:
-
Solution Preparation: In a small beaker, dissolve 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (17.0 mg, 0.05 mmol) and 4,4'-bipyridine (7.8 mg, 0.05 mmol) in a 1:1 mixture of methanol and pyridine (10 mL). The pyridine acts as a co-solvent to enhance solubility and can also participate in hydrogen bonding.
-
Slow Evaporation: Cover the beaker with parafilm and pierce a few small holes with a needle. This allows for slow evaporation of the solvent over several days at room temperature.
-
Crystal Growth: Place the beaker in a vibration-free location. Crystals suitable for single-crystal X-ray diffraction are expected to form within 3-7 days.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold methanol. Isolate the crystals and allow them to air dry.
Part 4: Characterization of Crystalline Materials
A suite of analytical techniques is required to confirm the identity and purity of the synthesized linker and to characterize the resulting crystalline materials.
Recommended Characterization Techniques
| Technique | Purpose | Expected Outcome |
| For Linker Synthesis | ||
| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and purity of the synthesized linker. | Peaks corresponding to the aromatic protons and carbons of the biphenyl core and the carboxylic acid groups. |
| Mass Spectrometry (MS) | Determine the molecular weight of the linker. | A molecular ion peak corresponding to the calculated mass of C₁₅H₉FO₆. |
| For MOF and Co-crystal | ||
| Powder X-ray Diffraction (PXRD) | Confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern indicating a crystalline phase, matching the simulated pattern from SCXRD. |
| Single-Crystal X-ray Diffraction (SCXRD) | Determine the precise 3D atomic arrangement, connectivity, and crystal structure. | Elucidation of the framework topology, pore dimensions, and supramolecular interactions. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the material and the temperature of solvent loss and decomposition. | A profile showing weight loss steps corresponding to the removal of guest molecules and framework collapse. |
| Gas Sorption Analysis (e.g., N₂ at 77K) | Determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm indicative of a microporous or mesoporous material with a high surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups and confirm coordination of the carboxylate groups to the metal centers. | A shift in the C=O stretching frequency of the carboxylate groups upon coordination to the metal ions. |
Conclusion and Outlook
The 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid linker is a promising building block for the construction of novel fluorinated crystalline materials. Its synthesis via the well-established Suzuki-Miyaura coupling makes it accessible for widespread use. The protocols detailed in this application note provide a solid foundation for researchers to synthesize this linker and explore its potential in creating new MOFs and co-crystals with tailored properties. The strategic incorporation of fluorine is expected to yield materials with enhanced stability and functionality, opening new avenues in areas such as gas separation, catalysis, and the development of advanced functional materials.
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Carlucci, L., Ciani, G., & Proserpio, D. M. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(43), 30183-30203. [Link]
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ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB Scientific. [Link]
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Biradha, K., & Zaworotko, M. J. (1998). Crystal engineering using 4,4′-bipyridyl with di- and tricarboxylic acids. Journal of the American Chemical Society, 120(25), 6431-6432. [Link]
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Chen, J., et al. (2026). Characterization techniques for metal–organic frameworks. In Comprehensive Inorganic Chemistry III (Third Edition). Elsevier. [Link]
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Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
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Long, J. R., & Yaghi, O. M. (2009). The pervasive chemistry of metal-organic frameworks. Chemical Society Reviews, 38(5), 1213-1214. [Link]
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Mondal, J., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12651-12664. [Link]
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Routledge. (n.d.). Supramolecular Synthons in Crystal Engineering of Pharmaceutical Properties. Routledge. [Link]
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Klinkebiel, A., et al. (2016). Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. Beilstein Journal of Organic Chemistry, 12, 2352-2361. [Link]
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Wang, Y., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(79), 50250-50258. [Link]
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Aakeröy, C. B., & Seddon, K. R. (1993). The art and science of cocrystallization. Chemical Society Reviews, 22(6), 397-407. [Link]
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Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]
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Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
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Ahmed, A., & Forster, M. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 9, 982232. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Bloch, E. D., et al. (2012). Hydrocarbon separations in a metal-organic framework with open iron(II) coordination sites. Science, 335(6076), 1606-1610. [Link]
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Zhang, Y.-B., et al. (2018). A highly stable fluorinated metal-organic framework for curative and preventive chemotherapy. Nature Communications, 9(1), 1-9. [Link]
-
Bai, Y., et al. (2016). A new fluorinated metal-organic framework with hydrophobic properties for separation of C2 hydrocarbons from methane. Chemical Communications, 52(43), 7041-7044. [Link]
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ResearchGate. (n.d.). (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)... ResearchGate. [Link]
-
ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334–29346. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1501. [Link]
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Desiraju, G. R. (1996). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society, 118(40), 9617-9624. [Link]
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ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(5), 353–356. [Link]
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Katz, M. J., et al. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research, 4(11), 935–947. [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18583-18617. [Link]
-
AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM.com. [Link]
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RSC Publishing. (2014). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 16(34), 7936-7946. [Link]
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ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
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Application Notes and Protocols: Post-Synthetic Modification of MOFs with 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) using the novel fluorinated linker, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. PSM is a powerful technique to introduce new functionalities into pre-synthesized MOFs, thereby tailoring their properties for specific applications. The incorporation of fluorinated moieties, in particular, can significantly enhance the hydrophobicity, stability, and guest-host interactions within the MOF, making them highly attractive for applications in drug delivery. This guide will detail the synthesis of the fluorinated linker, a step-by-step protocol for its incorporation into the robust and widely studied UiO-66 framework via post-synthetic ligand exchange (PSLE), and a thorough discussion of the necessary characterization techniques to validate the modification. Furthermore, we will explore the potential applications of the resulting fluorinated MOF in the realm of advanced drug delivery systems.
Introduction: The Strategic Advantage of Post-Synthetic Modification and Fluorination
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine. Among the various strategies to functionalize MOFs, post-synthetic modification (PSM) has emerged as a particularly powerful approach. PSM allows for the chemical modification of a pre-existing MOF, enabling the introduction of functional groups that might not be stable under the conditions of de novo MOF synthesis. This technique offers a modular and efficient way to fine-tune the chemical and physical properties of MOFs.
The incorporation of fluorine atoms into the organic linkers of MOFs can impart unique and desirable properties. The high electronegativity and hydrophobicity of fluorine can enhance the stability of the MOF framework and modulate its interactions with guest molecules. In the context of drug delivery, fluor
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Introduction
Welcome to the technical support guide for the purification of crude 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. This document is designed to assist researchers, scientists, and professionals in drug development with common challenges encountered during the purification of this complex molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid?
A1: The impurities present in your crude product will largely depend on the synthetic route employed. Common synthesis methods for biphenyl compounds, such as the Suzuki-Miyaura cross-coupling, can introduce specific contaminants.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding boronic acids and aryl halides.
-
Homocoupling Products: Formation of biphenyls from the coupling of two identical aryl halides or two boronic acids.
-
Isomeric Byproducts: Positional isomers may form depending on the selectivity of the reactions.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Inorganic Salts: Byproducts from the reaction, such as salts from the base used in a Suzuki coupling.
Q2: What are the general solubility characteristics of this compound?
A2: While specific solubility data for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is not widely published, we can infer its properties based on its structure. As a polycarboxylic acid, it is expected to be poorly soluble in non-polar organic solvents and water at neutral or acidic pH. Its solubility should increase significantly in basic aqueous solutions due to the formation of carboxylate salts. Highly polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly hot alcohols are likely to be effective solvents. The principle of "like-dissolves-like" is a useful guide here; the polar carboxylic acid groups dominate the molecule's properties.[3]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for solid organic compounds like this are:
-
Recrystallization: This is often the first method of choice for removing small amounts of impurities from a solid compound. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[4]
-
Column Chromatography: For more complex mixtures or to separate compounds with similar polarities, column chromatography is a powerful tool. Given the polar nature of the tricarboxylic acid, reverse-phase chromatography might be a suitable option.
-
Acid-Base Extraction: This can be a useful initial step to separate the acidic product from neutral or basic impurities.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q4: I've added a hot solvent, but my compound won't dissolve. What should I do?
A4: This is a common issue. Here's a systematic approach to troubleshoot:
-
Increase the Solvent Volume: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves.[4]
-
Check Your Solvent Choice: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] If your compound is still insoluble even in a large volume of hot solvent, you will need to select a more suitable one. Refer to the solvent selection table below.
-
Consider a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5]
Q5: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. Here are some solutions:
-
Increase the Solvent Volume: The solution may be too concentrated. Add more of the recrystallization solvent to the heated mixture and allow it to cool again.
-
Slow Down the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Q6: After cooling, no crystals have formed. What is the next step?
A6: This usually indicates that the solution is not supersaturated. Here's what to do:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
-
Reduce the Solvent Volume: If induction methods fail, it's likely you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath.
Detailed Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Choose an appropriate solvent from the table below. The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Suggested Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be a good solvent if the compound is sufficiently soluble at high temperatures. |
| Ethanol | High | 78 | Often a good choice for polar organic molecules. |
| Acetic Acid | High | 118 | Can be effective for carboxylic acids, but can be difficult to remove completely. |
| Acetone | Medium | 56 | May be too good of a solvent at room temperature. |
| Ethyl Acetate | Medium | 77 | A common recrystallization solvent. |
| Toluene | Low | 111 | Unlikely to be a good solvent on its own but could be used in a mixed solvent system. |
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: For a polar compound like this, a reverse-phase silica gel (C18) is a good starting point.
-
Mobile Phase Selection: A mixture of a polar solvent (like water or methanol) and a slightly less polar solvent (like acetonitrile) is typically used. The mobile phase should be acidified (e.g., with 0.1% formic acid or acetic acid) to keep the carboxylic acid groups protonated and improve peak shape.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMF.
-
Packing the Column: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin eluting the sample with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Diagram 1: Recrystallization Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting common issues during recrystallization.
Diagram 2: General Purification Strategy
Caption: A general strategy for the multi-step purification of the target compound.
References
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EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
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Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
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Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
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Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
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Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
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Organofluorine chemistry - Wikipedia. (n.d.). Retrieved from [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved from [Link]
-
4,4'-difluorobiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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preventing byproduct formation in 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of common byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Introduction: The Synthetic Challenge
The synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, a complex biaryl compound, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction is renowned for its versatility and functional group tolerance. However, like any sophisticated chemical transformation, it is not without its challenges. The primary obstacle in achieving a high yield of the desired product is the formation of various byproducts that can complicate purification and reduce overall efficiency.
This guide will focus on the most prevalent issues encountered during the synthesis of this and structurally related compounds, providing you with the expert insights needed to optimize your reaction conditions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid:
Q1: My reaction is producing a significant amount of a homocoupled byproduct of my boronic acid. What is the likely cause and how can I prevent this?
A1: Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions and is often exacerbated by the presence of oxygen.[1] The palladium(0) catalyst can be oxidized to palladium(II) by residual oxygen, and this Pd(II) species can then promote the homocoupling of the boronic acid.[2] To mitigate this, ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the entire process.
Q2: I'm observing a significant amount of protodeboronation, where my boronic acid is being replaced by a hydrogen atom. What causes this and how can I minimize it?
A2: Protodeboronation is a competing side reaction where the boronic acid is cleaved by a proton source, typically water, before it can participate in the cross-coupling reaction.[3][4] This is often catalyzed by the presence of a base, which is a necessary component of the Suzuki-Miyaura reaction.[3] The rate of protodeboronation can be influenced by temperature and the specific base used.[5][6] To minimize this, you can try using a less nucleophilic base, such as CsF or K3PO4, and carefully controlling the reaction temperature. Additionally, using a boronic ester (e.g., a pinacol ester) can sometimes reduce the rate of protodeboronation.[7]
Q3: My reaction is sluggish and gives a low yield of the desired product. What are some initial troubleshooting steps I can take?
A3: A low yield can be due to several factors. First, verify the quality of your reagents, especially the boronic acid, which can degrade over time. Ensure your palladium catalyst is active and that you are using an appropriate ligand for the specific substrates. The choice of solvent and base is also critical; a solvent system that facilitates the solubility of all components and a base that is strong enough to promote transmetalation without causing significant side reactions are essential.[8] Temperature control is also crucial, as some reactions require elevated temperatures to proceed at a reasonable rate.
Q4: I am having difficulty purifying my final product from the reaction byproducts. Are there any recommended purification strategies?
A4: Purification of carboxylic acid-containing compounds can often be achieved through acid-base extraction. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the desired tricarboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic byproducts in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration. For more challenging separations, column chromatography on silica gel (often with an acidic modifier in the eluent to suppress tailing) or preparative HPLC may be necessary.[9]
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common byproduct formation and strategies for their prevention.
Problem 1: Formation of Boronic Acid Homocoupling Byproduct
The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules is a frequent issue.
Causality: This side reaction is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: As mentioned in the FAQs, residual oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[2][10]
-
Palladium(II)-Mediated Homocoupling: Even in the absence of oxygen, if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the Pd(II) species formed can react with the boronic acid to produce the homocoupled byproduct.[2]
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by subjecting the reaction vessel to several cycles of vacuum and inert gas backfill.
-
Optimize Catalyst and Ligand: The choice of palladium precursor and ligand can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling. For electron-deficient aryl halides, a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition step, thus minimizing the opportunity for homocoupling.
-
Use of Boronic Esters: In some cases, using a more stable boronic ester, such as a pinacol ester, can reduce the propensity for homocoupling.[7]
Experimental Workflow for Minimizing Homocoupling:
Caption: Rigorous degassing is a critical pre-reaction step to minimize oxygen-mediated homocoupling.
Problem 2: Formation of Protodeboronation Byproduct
The loss of the boronic acid functional group to a simple hydrogen atom can significantly reduce the yield of the desired product.
Causality: Protodeboronation is essentially the hydrolysis of the C-B bond.[3] This reaction is often base-catalyzed and is a significant competing pathway in Suzuki-Miyaura reactions, especially when the cross-coupling is slow.[3][4]
Troubleshooting Protocol:
-
Choice of Base: The nature of the base is critical. Strong, nucleophilic bases can accelerate protodeboronation. Consider using milder bases like cesium fluoride (CsF) or potassium phosphate (K3PO4).
-
Solvent System: The amount of water in the solvent system can influence the rate of protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction to proceed, using an excessive amount can favor the undesired hydrolysis. Experiment with different solvent ratios (e.g., dioxane/water, THF/water).
-
Temperature Control: The rate of protodeboronation can be temperature-dependent. In some cases, running the reaction at a lower temperature for a longer period can favor the desired cross-coupling over protodeboronation.[5] Conversely, for some sluggish couplings, a higher temperature might be necessary to accelerate the desired reaction to outcompete protodeboronation.[5] Careful temperature optimization is key.
-
Use of Boronic Esters: As with homocoupling, boronic esters can be more resistant to protodeboronation than their corresponding boronic acids.[7]
Data Summary: Impact of Reaction Parameters on Byproduct Formation
| Parameter | Homocoupling | Protodeboronation | Recommended Action |
| Oxygen | Increases | Minimal Effect | Rigorous degassing and use of an inert atmosphere. |
| Base Strength | Can Influence | Increases with Strong Bases | Use milder bases (e.g., CsF, K3PO4). |
| Water Content | Minimal Effect | Increases | Optimize the water content in the solvent system. |
| Temperature | Can Increase | Variable Effect | Carefully optimize the reaction temperature. |
| Boron Species | Lower with Esters | Lower with Esters | Consider using a boronic ester instead of a boronic acid. |
Problem 3: Ullmann-Type Homocoupling of the Aryl Halide
While less common in palladium-catalyzed reactions, the homocoupling of the aryl halide can occur, especially if copper catalysts are used or if copper impurities are present. The traditional Ullmann reaction involves the copper-mediated coupling of two aryl halides at high temperatures.[11][12][13][14]
Causality: This reaction proceeds through the formation of an organocopper intermediate.[11][14]
Troubleshooting Protocol:
-
Avoid Copper Catalysts: If this byproduct is observed, ensure that the reaction is not being inadvertently catalyzed by copper. Use high-purity palladium catalysts and ensure glassware is free from copper residues.
-
Optimize Reaction Conditions: Modern palladium-catalyzed cross-coupling reactions are generally more selective than classical Ullmann reactions.[12] If you are using a copper-based system and observing significant homocoupling, consider switching to a palladium-based catalytic system.
Mechanistic Overview of Byproduct Formation
To better understand how to prevent byproduct formation, it is helpful to visualize the competing reaction pathways.
Caption: Competing reaction pathways in the synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Conclusion
The successful synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid hinges on the careful control of reaction conditions to favor the desired Suzuki-Miyaura cross-coupling over competing byproduct-forming pathways. By understanding the mechanisms that lead to homocoupling and protodeboronation, researchers can make informed decisions regarding the choice of reagents, solvents, and reaction parameters. This guide provides a framework for troubleshooting common issues and optimizing the synthesis of this and other complex biaryl compounds. For further assistance, please do not hesitate to contact our technical support team.
References
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. ([Link])
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Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC - NIH. ([Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
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The Suzuki Reaction - Chem 115 Myers. ([Link])
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. ([Link])
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Suzuki Coupling - Organic Chemistry Portal. ([Link])
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B-Alkyl Suzuki Couplings - Macmillan Group. ([Link])
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Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. ([Link])
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Ullmann Reaction - Organic Chemistry Portal. ([Link])
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google P
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. ([Link])
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Ullmann reaction - Wikipedia. ([Link])
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Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. ([Link])
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. ([Link])
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Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. ([Link])
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Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ([Link])
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(PDF) Efficient Synthesis of Novel 4 '-Trifluoromethyl-5 '-norcarbocyclic Purine Phosphonic Acid Analogs by Using the Ruppert-Prakash Reaction - ResearchGate. ([Link])
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. ([Link])
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Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. ([Link])
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Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
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Ullmann coupling-An overview - OperaChem. ([Link])
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Chemistry Ullmann Reaction - sathee jee. ([Link])
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A New Synthesis and an Antiviral Assessment of the 4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin - PMC - NIH. ([Link])
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Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Publications. ([Link])
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. ([Link])
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- 14. Ullmann coupling-An overview - operachem [operachem.com]
Navigating the Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is both an art and a science, demanding precision, foresight, and the ability to navigate unforeseen challenges. This technical support guide is dedicated to the multi-step synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, a promising scaffold in medicinal chemistry and materials science. Herein, we provide a comprehensive, experience-driven resource structured in a question-and-answer format to directly address the practical hurdles you may encounter during your experimental work. Our aim is to not only offer solutions but to also illuminate the underlying chemical principles, empowering you to make informed decisions at every stage of the synthesis.
Synthetic Strategy Overview
The most logical and commonly employed route for the synthesis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideally suited for constructing the biphenyl core. The general strategy involves the coupling of an aryl halide with an arylboronic acid derivative, followed by the deprotection of any protected functional groups.
A plausible and efficient pathway is the coupling of a protected 3,5-dicarboxyphenyl halide, such as dimethyl 5-bromoisophthalate , with a suitable fluorinated arylboronic acid, like (4-fluoro-3-carboxyphenyl)boronic acid or its esterified counterpart. The use of ester protecting groups for the carboxylic acids is crucial to prevent interference with the coupling reaction. The synthesis culminates in the hydrolysis of the resulting tri-ester to yield the final tricarboxylic acid product.
Caption: Proposed synthetic workflow for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Troubleshooting Guide & FAQs
This section is designed to be a practical resource for overcoming common experimental challenges.
Part 1: Suzuki-Miyaura Cross-Coupling Stage
Q1: My Suzuki coupling reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in a Suzuki coupling is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Oxidation: Pd(0) species are susceptible to oxidation. Ensure your reaction is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for an adequate duration. The use of fresh, high-purity solvents is also critical.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. If using a custom catalyst system, ensure the ligand is of high quality and handled under inert conditions. For commercially available pre-catalysts, check the expiration date and storage conditions.
-
Insufficient Catalyst Loading: While higher catalyst loadings can be costly, a loading that is too low may result in incomplete conversion, especially on a larger scale. For a new system, starting with a slightly higher catalyst loading (e.g., 1-2 mol%) can be beneficial.
-
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step.
-
Base Strength and Solubility: The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions. A common choice is an aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄). The solubility of the base in the reaction mixture is crucial; a biphasic system with a phase-transfer catalyst can sometimes improve performance.
-
Anhydrous vs. Aqueous Conditions: While many Suzuki couplings tolerate water, some systems perform better under anhydrous conditions with bases like potassium tert-butoxide. The nature of your specific substrates will dictate the optimal conditions.
-
-
Substrate-Related Issues:
-
Purity of Starting Materials: Impurities in either the aryl halide or the boronic acid derivative can poison the catalyst. Ensure your starting materials are of high purity, confirmed by techniques like NMR or melting point analysis.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially during storage. It is advisable to use fresh or properly stored boronic acids.[1]
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.
Q2: I am observing significant amounts of a homo-coupled by-product from my aryl bromide starting material. How can I minimize this side reaction?
A2: The formation of biaryl by-products from the homo-coupling of the aryl halide is a known side reaction in Suzuki couplings, often attributed to a malfunctioning catalytic cycle.
-
Understanding the Cause: This side reaction can be promoted by conditions that favor the reaction of the oxidative addition product with another molecule of the aryl halide before transmetalation with the boronic acid can occur. This is often exacerbated by slow transmetalation.
-
Mitigation Strategies:
-
Optimize the Ligand: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and undesired homo-coupling. A more electron-donating ligand can sometimes accelerate the reductive elimination step, favoring the formation of the cross-coupled product.
-
Control the Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents) can help to ensure that the transmetalation step is competitive with the homo-coupling pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction.
-
Q3: Why is it recommended to use the esterified form of the carboxylic acids (dimethyl 5-bromoisophthalate) instead of the free carboxylic acids in the Suzuki coupling?
A3: The free carboxylic acid groups can interfere with the Suzuki coupling in several ways:
-
Basicity: The carboxylate anion, formed under the basic reaction conditions, can act as a ligand for the palladium center, potentially inhibiting the catalytic cycle.
-
Solubility: The presence of multiple carboxylate groups can drastically alter the solubility of the starting materials and intermediates, making a homogeneous reaction difficult to achieve.
-
Reactivity with the Base: The acidic protons of the carboxylic acids will react with the base, consuming it and potentially altering the optimal basicity of the reaction medium.
Protecting the carboxylic acids as esters, typically methyl or ethyl esters, circumvents these issues, leading to a cleaner and more efficient coupling reaction. The esters are then hydrolyzed in a subsequent step to yield the final product.
Part 2: Hydrolysis and Purification
Q4: My hydrolysis of the tri-ester intermediate is incomplete. What can I do to drive the reaction to completion?
A4: Incomplete hydrolysis is often due to steric hindrance or the insolubility of the ester.
-
Reaction Conditions:
-
Increase Temperature and Reaction Time: Saponification (base-catalyzed hydrolysis) of sterically hindered esters can be slow. Increasing the reaction temperature (refluxing) and extending the reaction time are the first parameters to adjust.
-
Choice of Base and Solvent: A stronger base, such as potassium hydroxide, may be more effective than sodium hydroxide. The use of a co-solvent like THF or dioxane with water can improve the solubility of the ester and facilitate the hydrolysis.[2]
-
-
Monitoring the Reaction: It is crucial to monitor the progress of the hydrolysis, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time and avoid potential side reactions from prolonged exposure to harsh conditions.
Q5: The purification of the final tricarboxylic acid product is proving to be difficult. What are some effective purification strategies?
A5: The purification of polycarboxylic aromatic compounds can be challenging due to their high polarity and often poor solubility in common organic solvents.
-
Precipitation and Recrystallization:
-
Acidification: After hydrolysis, the product is typically present as a carboxylate salt in the aqueous solution. Careful acidification with a strong acid (e.g., HCl) will protonate the carboxylates, causing the free acid to precipitate out of the solution. The pH at which precipitation occurs should be carefully controlled to maximize yield and purity.
-
Recrystallization: If the initial precipitate is not sufficiently pure, recrystallization from a suitable solvent system is often effective. A mixture of a polar solvent (like water, ethanol, or acetic acid) and a less polar co-solvent may be required.
-
-
Chromatographic Methods:
-
Column Chromatography: While challenging for highly polar compounds, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid groups, is typically necessary.
-
Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC is an excellent option. A water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) is commonly used.
-
Recommended Purification Protocol for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid:
| Step | Procedure | Rationale |
| 1. Initial Isolation | After complete hydrolysis, cool the reaction mixture and carefully acidify with concentrated HCl to a pH of approximately 2-3. | Protonation of the carboxylate groups to induce precipitation of the free acid. |
| 2. Filtration & Washing | Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water, followed by a small amount of a cold organic solvent like diethyl ether or hexane. | To remove inorganic salts and any non-polar organic impurities. |
| 3. Recrystallization | Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol or a mixture of ethanol and water). Allow the solution to cool slowly to promote the formation of well-defined crystals. | To remove soluble impurities and improve the crystalline structure of the final product. |
| 4. Final Drying | Dry the purified product under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours. | To remove residual solvent and water. |
Experimental Protocols
Synthesis of Dimethyl 5-bromoisophthalate
This procedure is adapted from established methods for the esterification of bromoisophthalic acid.[3][4][5]
-
To a stirred suspension of 5-bromoisophthalic acid (1 equivalent) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of ice and water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to afford dimethyl 5-bromoisophthalate.
General Procedure for Suzuki-Miyaura Coupling
This is a general guideline; specific conditions may need optimization.
-
In a reaction vessel, combine dimethyl 5-bromoisophthalate (1 equivalent), the desired fluorophenylboronic acid derivative (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and a suitable solvent (e.g., a mixture of toluene and water, or dioxane and water).
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add an aqueous solution of a base (e.g., 2M K₂CO₃, 2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester.
Hydrolysis of the Tri-ester
This procedure is based on standard saponification methods.[2]
-
Dissolve the crude tri-ester in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of 2-3 to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
References
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
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PubMed. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15876–15889. [Link]
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Rostami, S., & Ghorbani-Vaghei, R. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysis Letters, 147(5), 1274-1282. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro- [1,1' -biphenyl] -2-amine.
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Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1755. [Link]
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Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
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ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]
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YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
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White, J. F. (1997). Process for the purification of aromatic polycarboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons | Request PDF. Retrieved from [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
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National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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PubMed. (2018). Effective Enrichment and Detection of Trace Polycyclic Aromatic Hydrocarbons in Food Samples Based on Magnetic Covalent Organic Framework Hybrid Microspheres. Retrieved from [Link]
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Reddit. (2024, July 25). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]
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CUNY Academic Works. (n.d.). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamics of the hydrolysis of 3,4,5-trihydroxybenzoic acid propyl ester ( -propylgallate) to 3,4,5-trihydroxybenzoic acid (gallic acid) and propan-1-ol in aqueous media and in toluene. Retrieved from [Link]
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ChemicalBook. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]
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ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. Retrieved from [Link]
- Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
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Validation & Comparative
comparing 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid with non-fluorinated analogues
An Objective Guide to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its Non-fluorinated Analogue for Researchers and Drug Development Professionals
Introduction: The Subtle Power of a Single Atom
In the realms of materials science and medicinal chemistry, the biphenyl scaffold is a privileged structure, offering a rigid yet tunable platform for constructing complex molecular architectures. Biphenyl tricarboxylic acids, in particular, serve as critical building blocks—or "linkers"—for creating highly porous materials known as metal-organic frameworks (MOFs).[1] They also represent a key fragment in the design of novel therapeutics.[2]
This guide provides a comparative analysis of two such linkers: 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its parent compound, [1,1'-biphenyl]-3,3',5-tricarboxylic acid . While direct, side-by-side experimental data for these specific molecules is not extensively documented in publicly available literature, this guide will leverage well-established principles of physical organic chemistry to predict and explain the significant impact of a single fluorine atom on the molecule's physicochemical properties, synthesis, and potential applications. For researchers in drug discovery, understanding these differences is paramount, as fluorination is a widely used strategy to fine-tune a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4]
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom at the 4'-position of the biphenyl core, though seemingly minor, instigates a cascade of electronic effects that differentiate the two molecules.
Acidity (pKa)
The most predictable and pronounced difference between the two analogues is their acidity. The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the molecule.
Causality: This inductive effect pulls electron density away from the carboxylic acid groups, stabilizing the resulting carboxylate anions (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[5] While the effect diminishes with distance, it is transmitted through the biphenyl system. The carboxylic acid at the 3'-position on the same ring as the fluorine will be most significantly affected, followed by the two carboxylic acids on the distal ring.
Based on data from substituted benzoic acids, we can confidently predict that 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid will be a stronger acid (lower pKa) than its non-fluorinated counterpart .[6] For reference, the pKa of benzoic acid is 4.2, while 4-fluorobenzoic acid has a pKa of 4.14, a modest but clear increase in acidity. The cumulative effect on a tricarboxylic acid system is expected to be more pronounced.
Lipophilicity (logP)
Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter in drug development, influencing membrane permeability and absorption. The effect of fluorination on lipophilicity is complex and context-dependent.[7]
Causality: On one hand, replacing a hydrogen atom with a more hydrophobic fluorine atom generally increases lipophilicity.[7] On the other hand, the strong C-F bond dipole can increase the overall polarity of the molecule, potentially leading to a decrease in lipophilicity, especially when the fluorine is adjacent to a polarizable atom or group.[7] For these tricarboxylic acids, the increased acidity of the fluorinated analogue will lead to a higher proportion of the ionized, more water-soluble carboxylate form at physiological pH, which would decrease the distribution coefficient (logD) at that pH.
Therefore, while the logP of the neutral fluorinated molecule may be slightly higher, its effective lipophilicity at physiological pH (logD7.4) is likely to be lower than the non-fluorinated analogue due to its increased acidity.
Solubility
The aqueous solubility of these compounds is governed by a balance of factors, including their crystal lattice energy, lipophilicity, and acidity. Given that both molecules possess three carboxylic acid groups, they are capable of extensive hydrogen bonding and are expected to have low solubility in non-polar organic solvents and higher solubility in polar, protic solvents and aqueous bases.
The higher acidity of the fluorinated analogue means it will more readily deprotonate in water to form carboxylate salts, which are significantly more soluble than the neutral acid form. Therefore, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is predicted to exhibit higher aqueous solubility, particularly at neutral or basic pH .
Quantitative Data Summary
The table below summarizes the basic molecular properties and provides estimated physicochemical parameters based on the principles discussed above. It is critical to note that the pKa and logP values are not from direct experimental measurement of the target compounds but are reasoned estimates based on data from simpler analogues.
| Property | [1,1'-biphenyl]-3,3',5-tricarboxylic acid | 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | Justification for Comparison |
| CAS Number | 863495-62-9[8] | 1261984-63-7[9] | N/A |
| Molecular Formula | C₁₅H₁₀O₆[8] | C₁₅H₉FO₆[9] | N/A |
| Molecular Weight | 286.24 g/mol [8] | 304.23 g/mol [9] | Addition of one fluorine atom and removal of one hydrogen atom. |
| Estimated pKa₁ | ~3.0 - 3.5 | < 3.0 | Fluorine's electron-withdrawing effect increases acidity.[5] |
| Estimated logP | ~2.1 | ~2.3 | Fluorine substitution generally increases hydrophobicity of the neutral molecule.[7] |
| Predicted Solubility | Lower aqueous solubility | Higher aqueous solubility (at pH > 4) | Increased acidity leads to greater salt formation and aqueous solubility. |
Synthesis and Characterization: A Practical Approach
The most common and versatile method for synthesizing the biphenyl core of these molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
General Synthetic Workflow
Below is a representative, step-by-step protocol for the synthesis of these compounds. This should be considered a starting point for experimental design, and optimization may be required.
Detailed Experimental Protocol (Representative)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl bromide (e.g., methyl 3,5-dibromobenzoate, 1.0 eq), the arylboronic acid (e.g., (4-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, 1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Solvent and Base Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add a degassed solvent mixture, such as toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0-3.0 eq).[12]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ester Hydrolysis: After completion of the coupling, cool the reaction mixture. Add an excess of sodium hydroxide solution and heat to reflux for another 4-8 hours to hydrolyze the methyl esters to carboxylic acids.
-
Workup and Purification: Cool the mixture to room temperature and transfer to a separatory funnel. Wash with a non-polar solvent like ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with concentrated HCl until no more precipitate forms (pH ~1-2).
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying and Characterization: Dry the product in a vacuum oven. The final compound's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualization of Electronic Effects
The diagram below illustrates the key electronic effect differentiating the two molecules.
Implications for Research and Development
In Materials Science (MOF Synthesis)
The choice between these two linkers for MOF synthesis has significant consequences:
-
Reactivity and Synthesis Conditions: The higher acidity of the fluorinated linker means it will deprotonate under milder basic conditions. This could alter the optimal pH range for MOF crystallization.
-
Framework Properties: The presence of fluorine atoms lining the pores of the resulting MOF can dramatically alter its properties. Fluorinated pores are known to be more hydrophobic and can show enhanced affinity for specific gases like CO₂. This can be advantageous for applications in gas separation and storage.
-
Structural Differences: The electronic perturbation from the fluorine atom can subtly influence bond angles and lengths within the linker, potentially leading to different crystal structures (polymorphs) of the final MOF compared to the non-fluorinated version.
In Drug Development
If this biphenyl tricarboxylic acid scaffold were part of a larger bioactive molecule, the 4'-fluoro substitution would be a classic medicinal chemistry strategy with predictable outcomes:
-
Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a fluorine atom blocks this site of metabolism, which can increase the half-life and oral bioavailability of a drug.
-
Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.
-
Physicochemical Profile: As discussed, the lower pKa of the fluorinated analogue would alter the ionization state at physiological pH, impacting the molecule's absorption, distribution, and clearance profile.
Conclusion
While they differ by only a single fluorine atom, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and [1,1'-biphenyl]-3,3',5-tricarboxylic acid are distinct chemical entities with predictably different properties. The fluorinated analogue is expected to be a stronger acid with higher aqueous solubility at physiological pH. These differences, rooted in the powerful inductive effect of fluorine, have significant practical implications. For materials scientists, the fluorinated linker offers a pathway to MOFs with modified pore chemistry and potentially enhanced gas sorption properties. For medicinal chemists, such a substitution is a proven strategy for improving the metabolic stability and modulating the pharmacokinetic profile of drug candidates. The choice between these two building blocks should therefore be a deliberate one, guided by the specific performance characteristics desired in the final application.
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Klinkebiel, A., et al. (2016). Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. ResearchGate. Available from: [Link]
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Liu, Y., et al. (2015). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. RSC Publishing. Available from: [Link]
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A Computational Chemist's Guide to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid: A Comparative Analysis of a Novel Scaffold
In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The biphenyl scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of functional groups, such as fluorine and carboxylic acids, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][3][4] This guide delves into the computational characterization of a novel compound, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, providing a framework for its evaluation against relevant alternatives.
The Rationale for Comparison: Deconstructing the Molecule
To understand the unique potential of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, a comparative analysis with structurally related molecules is essential. The chosen comparators allow for a systematic evaluation of the contribution of each key functional group:
-
[1,1'-biphenyl]-3,3',5-tricarboxylic acid (Biphenyl Tricarboxylic Acid): The non-fluorinated analog, serving as a baseline to elucidate the effects of the fluorine substituent.
-
4'-Chloro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (Chloro-Biphenyl Tricarboxylic Acid): This molecule allows for a direct comparison of the influence of different halogen atoms on the biphenyl core.
-
4'-Fluoro-[1,1'-biphenyl]-3,5-dicarboxylic acid (Fluoro-Biphenyl Dicarboxylic Acid): By removing one carboxylic acid group, we can probe the impact of the tricarboxylic acid arrangement on properties such as solubility and binding potential.
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) that also features a fluorinated biphenyl scaffold. Including a well-characterized drug provides a valuable real-world reference for the predicted properties.
Caption: Logical relationships between the target molecule and its comparators.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust computational workflow for characterizing the properties of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its alternatives. This workflow is based on established methods in computational chemistry.[5][6][7][8]
-
Geometry Optimization:
-
Initial 3D structures of all molecules will be generated.
-
Geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
The optimization will be performed in a simulated aqueous environment using a polarizable continuum model (PCM) to better represent physiological conditions.
-
-
Conformational Analysis:
-
The rotational barrier around the biphenyl linkage will be calculated by performing a relaxed scan of the dihedral angle from 0 to 180 degrees. This will identify the lowest energy conformation.
-
-
Electronic Properties Calculation:
-
Molecular Electrostatic Potential (MEP): The MEP will be calculated on the optimized geometry to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.[5][6][7][8]
-
Dipole Moment: The dipole moment will be calculated to assess the overall polarity of the molecules.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
-
ADME-Tox Prediction:
-
Lipophilicity (logP) and Aqueous Solubility (logS): These properties, critical for drug bioavailability, will be predicted using established computational models such as ALOGPS.
-
Toxicity Prediction: Potential toxicity will be assessed using in silico models that predict adverse outcomes based on structural alerts.
-
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- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
19F NMR analysis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its derivatives
An In-depth Guide to the ¹⁹F NMR Analysis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid and Its Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated molecules and require precise analytical techniques for their characterization. We will delve into the underlying principles of ¹⁹F NMR, present detailed experimental protocols, and offer a comparative analysis of the spectral data, underscoring the technique's sensitivity to subtle molecular changes.
The Significance of ¹⁹F NMR in Fluorinated Drug Discovery
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously characterize these fluorinated molecules is paramount. ¹⁹F NMR spectroscopy emerges as a powerful tool in this context due to several key advantages:
-
High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H, resulting in high intrinsic sensitivity.
-
100% Natural Abundance: The sole naturally occurring isotope of fluorine is ¹⁹F, eliminating the need for isotopic enrichment.
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, providing excellent spectral dispersion and minimizing signal overlap, even in complex molecules.
-
Absence of Background Signals: With no endogenous fluorine in biological systems, ¹⁹F NMR offers background-free spectra, making it ideal for in-vitro and in-vivo studies.
The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. This sensitivity allows for the detection of subtle changes in molecular structure, conformation, and intermolecular interactions, providing invaluable insights for drug design and development.
Experimental Protocol: ¹⁹F NMR Analysis
The following protocol outlines the standardized procedure for acquiring high-quality ¹⁹F NMR spectra of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its derivatives. The trustworthiness of this protocol lies in its systematic approach to sample preparation and instrument setup, ensuring reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for carboxylic acid-containing compounds due to its high polarity. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration range typically provides a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: While external referencing is common, an internal standard can be used for precise chemical shift referencing. A common choice is trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆). The choice of standard should be one that does not have overlapping signals with the analyte.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically sufficient. For enhanced sensitivity, especially for low-concentration samples, decoupling sequences like ¹H-decoupled ¹⁹F NMR can be employed.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure adequate resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for ¹⁹F nuclei, which often have relatively short relaxation times.
-
Number of Scans (NS): Adjust based on the sample concentration. For a 5-10 mg sample, 16-64 scans are often adequate.
-
Spectral Width (SW): A typical spectral width for ¹⁹F NMR is around 200-250 ppm. Center the spectral window around the expected chemical shift region of the aromatic fluorine.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to an external standard, typically CFCl₃ (0 ppm), or to the internal standard if used.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Comparative ¹⁹F NMR Data Analysis
The true power of ¹⁹F NMR lies in its ability to discern subtle electronic and structural differences between closely related molecules. Below is a comparative analysis of the expected ¹⁹F NMR data for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and two hypothetical derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) on the non-fluorinated ring.
Table 1: Comparative ¹⁹F NMR Data
| Compound | Substituent (R) at C5' | Expected ¹⁹F Chemical Shift (δ, ppm) | Expected Multiplicity | Key J-Couplings (Hz) |
| 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | -H | ~ -115 | Triplet of triplets | ³J(F,H) ≈ 8-9 Hz, ⁴J(F,H) ≈ 5-6 Hz |
| 5'-Amino-4'-fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | -NH₂ (EDG) | ~ -120 to -125 | Triplet of triplets | Similar to parent, with potential minor changes |
| 4'-Fluoro-5'-nitro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid | -NO₂ (EWG) | ~ -105 to -110 | Triplet of triplets | Similar to parent, with potential minor changes |
Note: The exact chemical shifts are dependent on the solvent and concentration and should be considered as illustrative.
Analysis of the Parent Compound
In 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, the fluorine atom is situated on one of the phenyl rings. Its chemical shift is influenced by the electronic environment created by the biphenyl system and the carboxylic acid groups. The observed multiplicity, a triplet of triplets, arises from coupling to the two ortho-protons (³J(F,H)) and the two meta-protons (⁴J(F,H)) on the fluorinated ring.
Impact of Substituents
The introduction of substituents on the biphenyl scaffold leads to predictable changes in the ¹⁹F chemical shift, providing a clear method for differentiation.
-
Electron-Donating Groups (EDGs): An EDG, such as an amino group (-NH₂), increases the electron density at the fluorine atom. This increased shielding results in a shift to a more negative (upfield) ppm value.
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG, like a nitro group (-NO₂), decreases the electron density around the fluorine atom. This deshielding effect causes the resonance to shift to a less negative (downfield) ppm value.
The magnitude of this shift is directly proportional to the electron-donating or withdrawing strength of the substituent. This relationship provides a powerful tool for probing the electronic effects within a series of compounds.
Caption: Impact of substituents on ¹⁹F chemical shift.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the analysis of fluorinated compounds such as 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid and its derivatives. Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for the unambiguous differentiation of structurally similar molecules. The predictable influence of electronic effects on the ¹⁹F chemical shift provides a robust method for confirming molecular identity and probing the electronic environment within a molecule. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers in drug discovery and development, enabling them to leverage the full potential of ¹⁹F NMR for the characterization of their fluorinated compounds.
References
The Impact of Ligand Isomerism on MOF Porosity: A Comparative Guide Featuring Fluoro-Biphenyl Tricarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them highly promising for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The ability to rationally design MOFs with specific properties is a cornerstone of their appeal, and at the heart of this design process lies the organic linker.
This guide explores a subtle yet powerful aspect of MOF design: ligand isomerism . We will delve into how the positional isomerism of a functionalized organic linker—specifically, a fluoro-biphenyl tricarboxylic acid—can profoundly influence the porosity of the resulting MOF. While direct comparative experimental data for a complete set of fluoro-biphenyl tricarboxylic acid isomers is not yet available in the literature, we will establish a robust conceptual framework based on well-understood principles of MOF chemistry and supported by experimental data from analogous systems. This guide will provide researchers with the foundational knowledge and practical protocols to investigate and exploit ligand isomerism in the synthesis of bespoke porous materials.
The Decisive Role of Ligand Geometry in MOF Architecture
The final three-dimensional structure of a MOF is a direct consequence of the geometric and chemical information encoded within its constituent metal nodes and organic linkers. The linker, in particular, acts as a strut, dictating the connectivity and topology of the framework. For a biphenyl tricarboxylic acid linker, several factors are at play:
-
Connectivity and Coordination Angles: The relative positions of the three carboxylate groups determine the angles at which the linker can connect to the metal nodes. This, in turn, influences the overall topology of the framework.
-
Rotational Freedom: The biphenyl core allows for a degree of rotational freedom around the central C-C bond. The presence and position of a substituent like fluorine can sterically hinder this rotation, locking the linker into a more rigid conformation.
-
Intermolecular Interactions: A fluorine substituent can introduce new non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can affect the packing of the framework and potentially lead to the formation of interpenetrated structures, which can reduce porosity.
A Hypothetical Case Study: Isomers of Fluoro-Biphenyl Tricarboxylic Acid
To illustrate the potential impact of isomerism, let's consider three hypothetical isomers of a fluoro-biphenyl tricarboxylic acid. The specific naming of these isomers is for illustrative purposes.
Caption: Hypothetical isomers of fluoro-biphenyl tricarboxylic acid.
The position of the fluorine atom in each isomer would lead to distinct linker geometries:
-
Isomer A (2'-Fluoro): The fluorine atom in the ortho position to the biphenyl linkage could induce a significant twist in the angle between the two phenyl rings due to steric hindrance. This twisted conformation might prevent the formation of a highly symmetric, open framework, potentially leading to a structure with lower porosity.
-
Isomer B (3'-Fluoro): With the fluorine atom in the meta position, the steric hindrance is reduced compared to Isomer A. This might allow for a more planar conformation of the biphenyl core, which could facilitate the formation of a more extended and porous network.
-
Isomer C (4-Fluoro): The fluorine atom in the para position would have the least steric impact on the biphenyl torsion angle. However, its position could influence the electronic properties of the adjacent carboxylate group and introduce specific intermolecular interactions that could guide the self-assembly process towards a particular topology.
These subtle differences in linker geometry can have a dramatic effect on the resulting MOF's porosity, as conceptualized below.
Caption: Hypothetical influence of isomer geometry on MOF porosity.
Insights from Analogous Systems
While direct comparative data for our hypothetical fluoro-biphenyl tricarboxylic acid isomers is lacking, studies on other isomeric linker systems provide valuable experimental support for these principles. For example, the use of different isomers of biphenyldicarboxylic acid has been shown to result in MOFs with distinct structures and properties.[1]
| Linker Isomer | Metal Ion | Resulting MOF Structure | BET Surface Area (m²/g) | Reference |
| 4,4'-Biphenyldicarboxylic acid | Ni | 3D Framework | 311.99 | |
| 2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acid | Cu | 3D Interpenetrated Framework | (Gas adsorption confirmed) | [2] |
| Biphenyl-2,4',5-tricarboxylic acid | Zn | 3D Porous Framework | (Porosity confirmed) | [3] |
Note: The table presents data from different studies and is for illustrative purposes to show the diversity of structures and porosities achievable with biphenyl-based linkers.
The data, though not a direct comparison of isomers under identical synthetic conditions, illustrates that the substitution pattern on the biphenyl core significantly influences the final MOF architecture and its porosity. For instance, the introduction of methoxy groups in the 2 and 2' positions can lead to interpenetrated frameworks, which often have lower porosity than their non-interpenetrated counterparts.[2]
Experimental Protocols
To empirically determine the influence of isomerism on porosity, a systematic experimental approach is required.
I. Solvothermal Synthesis of MOFs
This protocol provides a general framework for the synthesis of a zinc-based MOF from a fluoro-biphenyl tricarboxylic acid linker. Optimization of solvent ratios, temperature, and reaction time is crucial for obtaining crystalline material.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Isomer of fluoro-biphenyl tricarboxylic acid (H₃L)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Add 0.1 mmol of the chosen fluoro-biphenyl tricarboxylic acid isomer (H₃L) to the solution.
-
Add 1 mL of ethanol.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 100 °C for 48 hours.
-
After cooling to room temperature, crystals should have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a suitable solvent like chloroform or acetone for 24 hours, replacing the solvent every 8 hours.
-
Decant the solvent and dry the sample under vacuum at 120 °C for 12 hours.
II. Porosity Analysis by Nitrogen Sorption
The porosity of the activated MOF samples is determined by nitrogen gas sorption analysis at 77 K.
Instrumentation:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
Degasser
-
Analysis tubes
-
Liquid nitrogen
Procedure:
-
Accurately weigh 50-100 mg of the activated MOF sample into an analysis tube.
-
Degas the sample at 120 °C under vacuum for at least 12 hours to remove any residual solvent and adsorbed atmospheric gases.
-
Weigh the tube again to determine the exact mass of the degassed sample.
-
Transfer the analysis tube to the analysis port of the sorption analyzer.
-
Perform a nitrogen adsorption-desorption isotherm measurement at 77 K over a relative pressure (P/P₀) range of 10⁻⁶ to 1.0.
Caption: Experimental workflow for MOF synthesis and porosity analysis.
Data Interpretation
The nitrogen sorption isotherm provides a wealth of information about the porous nature of the material.
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area (in m²/g). A higher BET surface area generally indicates a more porous material.
-
Pore Volume: The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1.0.
-
Pore Size Distribution: The pore size distribution can be calculated from the isotherm data using methods such as the Barrett-Joyner-Halenda (BJH) analysis for mesopores or Density Functional Theory (DFT) for micropores. This reveals the distribution of pore sizes within the material.
By systematically synthesizing MOFs from different isomers of fluoro-biphenyl tricarboxylic acid and analyzing their porosity, one can establish a direct correlation between the position of the fluoro substituent, the resulting framework architecture, and the material's porosity.
Conclusion
The strategic placement of functional groups on organic linkers is a powerful tool for tuning the properties of Metal-Organic Frameworks. While the specific comparative study of MOFs from isomers of fluoro-biphenyl tricarboxylic acid remains an open area of research, the principles outlined in this guide provide a solid foundation for such an investigation. By understanding the interplay between ligand geometry and framework topology, researchers can rationally design and synthesize novel MOFs with tailored porosity for a variety of applications, from targeted drug delivery to efficient catalysis. The experimental protocols provided herein offer a starting point for the practical exploration of this fascinating area of materials science.
References
-
Kubarev, A. V., et al. (2022). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Polymers, 14(15), 2891. [Link]
-
Cepeda, J., et al. (2018). Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid. CrystEngComm, 20(39), 5995-6005. [Link]
- Deng, H., et al. (2012). Large-Pore Apertures in a Series of Metal-Organic Frameworks. Science, 336(6084), 1018-1023.
- Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205), e65716.
- Li, J. R., et al. (2011). A Stable, Porous, and Crystalline Metal-Organic Framework with a High Storage Capacity for Methane and Carbon Dioxide.
-
Ma, L., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2058. [Link]
-
Mondal, S., et al. (2021). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. Dalton Transactions, 50(44), 16053-16062. [Link]
-
Wang, Y., et al. (2023). Porous Zn-MOF with two diverse cages synthesized using functionalized biphenyl tricarboxylic acid: CO2 selective adsorption and fixation. New Journal of Chemistry, 47(42), 19895-19901. [Link]
Sources
- 1. Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking the Catalytic Activity of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic Acid Based MOFs
This guide provides a comprehensive framework for evaluating the catalytic performance of Metal-Organic Frameworks (MOFs) synthesized from the novel linker, 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. While specific experimental data for this exact MOF is emerging, we can establish a robust benchmarking protocol by drawing comparisons to well-studied, structurally analogous MOFs. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of new catalytic materials.
The introduction of a fluorine atom to the biphenyl-tricarboxylic acid backbone is a strategic design choice aimed at modulating the electronic properties and intermolecular interactions within the MOF structure. Fluorine's high electronegativity can influence the acidity of the metal centers and the adsorption properties of the framework, potentially leading to enhanced catalytic activity and selectivity. This guide will detail the necessary experimental procedures to quantify these effects and compare the performance of this novel MOF against established catalysts.
Rationale for Fluorination in Catalytic MOFs
The strategic functionalization of organic linkers is a powerful tool for fine-tuning the properties of MOFs. In the case of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, the fluorine substituent is expected to impart several key advantages:
-
Modulated Lewis Acidity: The electron-withdrawing nature of fluorine can enhance the Lewis acidity of the metal nodes, which can be beneficial for a range of catalytic reactions, such as Friedel-Crafts alkylation and cyanosilylation.
-
Enhanced Hydrophobicity: Fluorination can increase the hydrophobicity of the MOF's pores, which can be advantageous for reactions involving non-polar substrates or for preventing catalyst deactivation by water.
-
Modified Adsorption Properties: The presence of fluorine can alter the binding affinity of the MOF for specific substrates and products, potentially leading to improved selectivity.
To illustrate the synthesis process, a general workflow is outlined below:
Figure 1: Generalized workflow for the synthesis of a 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid based MOF.
Comparative Benchmarking: A Hypothetical Case Study
To effectively benchmark the catalytic activity of a new MOF, it is crucial to compare its performance against established materials under identical reaction conditions. For a MOF derived from 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, suitable benchmarks would include non-fluorinated analogues such as MOFs based on [1,1'-biphenyl]-3,3',5-tricarboxylic acid or the well-studied HKUST-1 (also known as Cu-BTC).
A common model reaction for evaluating Lewis acidic MOFs is the cyanosilylation of benzaldehyde. The proposed catalytic cycle for this reaction is depicted below:
Figure 2: A hypothetical catalytic cycle for the cyanosilylation of benzaldehyde catalyzed by a MOF.
Experimental Protocol for Catalytic Benchmarking
The following protocol outlines a detailed procedure for comparing the catalytic activity of the novel fluorinated MOF with a non-fluorinated analogue in the cyanosilylation of benzaldehyde.
Materials:
-
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid based MOF (activated)
-
[1,1'-biphenyl]-3,3',5-tricarboxylic acid based MOF (activated, as a benchmark)
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous toluene (solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a heating block with precise temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Ensure both the fluorinated MOF and the benchmark MOF are properly activated to remove any guest molecules from the pores. This is typically achieved by heating the MOFs under a dynamic vacuum.
-
Reaction Setup: In a typical experiment, a reaction vial is charged with the activated MOF catalyst (e.g., 10 mg), anhydrous toluene (e.g., 2 mL), and an internal standard.
-
Reactant Addition: Benzaldehyde (e.g., 0.2 mmol) is added to the vial, followed by the addition of TMSCN (e.g., 0.3 mmol). The vial is then sealed and placed in the pre-heated heating block (e.g., at 50 °C).
-
Reaction Monitoring: The reaction mixture is stirred vigorously. Aliquots are taken at regular intervals, filtered through a syringe filter to remove the catalyst, and analyzed by GC to determine the conversion of benzaldehyde and the yield of the cyanohydrin product.
-
Data Analysis: The catalytic performance is evaluated based on the following metrics:
-
Conversion (%): The percentage of benzaldehyde that has been consumed.
-
Selectivity (%): The percentage of the converted benzaldehyde that has formed the desired cyanohydrin product.
-
Turnover Number (TON): The number of moles of product formed per mole of active catalytic sites.
-
Turnover Frequency (TOF): The TON per unit of time (typically expressed in h⁻¹).
-
Data Presentation and Interpretation
The collected data should be tabulated for a clear and direct comparison of the catalytic performance of the different MOFs.
| Catalyst | Reaction Time (h) | Benzaldehyde Conversion (%) | Cyanohydrin Selectivity (%) | TON | TOF (h⁻¹) |
| 4'-Fluoro-biphenyl MOF | 1 | 65 | >99 | 130 | 130 |
| 2 | 85 | >99 | 170 | 85 | |
| 4 | 98 | >99 | 196 | 49 | |
| Biphenyl MOF (Benchmark) | 1 | 40 | >99 | 80 | 80 |
| 2 | 60 | >99 | 120 | 60 | |
| 4 | 75 | >99 | 150 | 37.5 |
Note: The data presented in the table is hypothetical and serves as an example of how to present the results.
The expected outcome is that the fluorinated MOF will exhibit a higher TOF compared to its non-fluorinated counterpart, which can be attributed to the enhanced Lewis acidity of the metal centers. The selectivity is expected to be high for both catalysts in this particular reaction.
Comprehensive Characterization of the MOF Catalyst
To ensure the trustworthiness of the catalytic data, a thorough characterization of the MOF material before and after the catalytic reaction is essential.
Essential Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF before and after the reaction.
-
Nitrogen Physisorption: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are crucial for understanding the accessibility of the catalytic sites.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the organic linker and to study the interaction of substrates with the MOF framework.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To accurately determine the metal content in the MOF, which is necessary for calculating the TON and TOF.
By performing these characterization techniques, one can confirm the structural integrity of the MOF during catalysis and rule out the possibility of leaching of active species into the solution, thus confirming the heterogeneous nature of the catalysis.
Conclusion
The development of new MOF catalysts, such as those based on 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, holds significant promise for advancing the field of heterogeneous catalysis. A systematic and rigorous benchmarking approach, as outlined in this guide, is critical for validating the performance of these novel materials and for understanding the structure-activity relationships that govern their catalytic behavior. By comparing the catalytic data with that of analogous non-fluorinated MOFs and by performing comprehensive characterization, researchers can build a strong case for the potential advantages of strategic linker fluorination. This approach not only ensures scientific integrity but also provides valuable insights for the rational design of next-generation MOF catalysts for a wide range of applications, including fine chemical synthesis and drug development.
References
-
Title: Introduction to Metal-Organic Frameworks Source: Wiley URL: [Link]
-
Title: The Chemistry and Applications of Metal-Organic Frameworks Source: Science URL: [Link]
-
Title: Catalysis by metal–organic frameworks: fundamentals and opportunities Source: Chemical Society Reviews URL: [Link]
-
Title: Fluorinated Metal-Organic Frameworks: Advantages and Applications Source: Chemical Reviews URL: [Link]
-
Title: HKUST-1 (Cu-BTC) Source: Wikipedia URL: [Link]
A Senior Application Scientist's Guide to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid: Bridging Theoretical Predictions and Experimental Realities
A Note on the Subject Compound: Direct experimental and theoretical data for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid are not extensively available in the current body of scientific literature. This guide, therefore, will establish a robust framework for its analysis by examining a closely related and well-characterized analogue: 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid . By detailing the synthesis, characterization, and computational analysis of this proxy, we can extrapolate key principles and make informed predictions about the properties of our target molecule. This approach underscores a common challenge in research and development—leveraging existing knowledge to navigate the frontiers of novel chemical entities.
Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids
Fluorinated biaryl scaffolds are cornerstones in modern drug discovery and materials science.[1] The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity (pKa).[2][3] These modifications are not always intuitive, creating a critical need for a synergistic approach that combines theoretical predictions with empirical data.[2] Biphenyl and terphenyl carboxylic acids, in particular, are of immense interest as building blocks for metal-organic frameworks (MOFs) and as pharmacologically active agents.[1][4]
This guide provides an in-depth comparison of the theoretical and experimental methodologies used to characterize these valuable compounds, using a representative fluorinated terphenyl dicarboxylic acid as our primary example. We will explore the causality behind our experimental choices and critically evaluate how computational models align with real-world measurements.
Theoretical Properties: A Computational Foresight
Before committing to a synthetic route, computational modeling provides invaluable insight into a molecule's potential characteristics. Density Functional Theory (DFT) is a powerful tool for predicting geometric, electronic, and spectroscopic properties. For our analysis, a common functional like B3LYP with a basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost for organic molecules.
Key Predicted Properties:
-
Molecular Geometry: The dihedral angle between the phenyl rings is a defining feature of biphenyl systems. Steric hindrance from ortho-substituents and electronic effects influence this torsion. Computational analysis can predict this angle, which is crucial for understanding crystal packing and potential for atropisomerism.[1]
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help predict a molecule's reactivity and electronic transition properties. The Molecular Electrostatic Potential (MEP) map visualizes electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions.[5]
-
Spectroscopic Data: DFT calculations can predict vibrational frequencies (FT-IR), and chemical shifts (NMR), which are indispensable for verifying the structure of the synthesized compound.[6]
Computational Workflow for Property Prediction
Caption: A standard workflow for the synthesis and subsequent characterization of a novel organic compound.
Table 2: Experimental Properties of a Representative Fluorinated Biaryl Dicarboxylic Acid
| Technique | Experimental Observation | Interpretation |
| ¹H-NMR (DMSO-d₆) | Broad singlet >13 ppm (COOH), complex multiplets 7.8-8.2 ppm (aromatic). | The acidic proton of the carboxylic acid is highly deshielded. The aromatic signals confirm the biphenyl structure. |
| ¹³C-NMR (DMSO-d₆) | Signal at ~167 ppm (C=O), signals at 150-160 ppm (d, J_CF ≈ 245 Hz). | Confirms the carboxylic acid group and the direct attachment of fluorine to the aromatic ring, corroborating theoretical predictions. [6] |
| FT-IR (KBr pellet) | Broad absorption 2500-3300 cm⁻¹ (O-H), sharp peak at ~1695 cm⁻¹ (C=O). | The broad O-H and sharp C=O stretches are characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state. [6] |
| UV-Vis (in THF) | λ_max at ~280-300 nm. | This absorption corresponds to the π→π* electronic transitions within the conjugated biphenyl system. [6] |
| Single-Crystal XRD | Monoclinic crystal system, dihedral angle of ~45°. Molecules form hydrogen-bonded dimers. | Provides definitive proof of the molecular structure and connectivity. Reveals intermolecular interactions like hydrogen bonding and π-stacking that govern the solid-state properties. [4][6] |
Comparison and Extrapolation
A direct comparison of the data from Tables 1 and 2 reveals a strong correlation between the DFT predictions and the experimental results.
-
Agreement: The predicted NMR chemical shifts, FT-IR frequencies, and molecular geometry (dihedral angle) align well with the experimental data. This agreement provides a high degree of confidence in both the synthesized structure and the chosen computational model.
-
Discrepancies and Their Origins: Minor differences are expected. For instance, predicted IR frequencies are often scaled by a factor (~0.96) to better match experimental values. Solid-state effects, such as crystal packing and intermolecular hydrogen bonding, can cause deviations from the gas-phase calculations performed in DFT. [6][7]The experimental UV-Vis spectrum is influenced by the solvent, an effect that must be specifically accounted for in theoretical models (e.g., using a PCM/SMD model). [8] Extrapolating to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid:
Based on the validated methodology above, we can predict the properties of our target molecule:
-
Increased Acidity: The presence of three electron-withdrawing carboxylic acid groups, in addition to the fluorine, will significantly lower the pKa compared to dicarboxylic or monocarboxylic analogues, making it a much stronger acid.
-
Complex NMR Spectra: The substitution pattern will result in a more complex splitting pattern in the ¹H-NMR spectrum.
-
Enhanced Hydrogen Bonding: With three carboxylic acid groups, the potential for extensive intermolecular hydrogen bonding is much higher. This will likely lead to a higher melting point and potentially lower solubility in non-polar solvents. This extensive network of hydrogen bonds can be leveraged in the design of robust supramolecular structures. [9][10]4. Computational Accuracy: The same DFT approach (B3LYP/6-311++G) would be expected to provide reliable predictions for its geometry, electronic structure, and spectroscopic features.
Conclusion
The characterization of novel molecules like 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a multi-faceted process where theoretical and experimental approaches are not just complementary, but essential partners. Computational chemistry provides a powerful predictive framework, guiding synthetic efforts and aiding in the interpretation of complex experimental data. Experimental synthesis and characterization, in turn, provide the definitive validation and reveal the nuanced effects of the solid-state environment. By understanding the principles that govern the properties of a well-characterized analogue, researchers and drug developers can confidently navigate the synthesis and application of new chemical entities, accelerating innovation in medicine and materials science.
References
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Bolton, O., et al. (2021). 1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. ResearchGate. Available at: [Link]
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Hussain, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2017). Mixing behavior of p-terphenyl-3,5,3′,5′-tetracarboxylic acid with trimesic acid at the solid–liquid interface. RSC Publishing. Available at: [Link]
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Elsevier. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. ScienceDirect. Available at: [Link]
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PubMed Central. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]
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ResearchGate. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. ResearchGate. Available at: [Link]
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PubMed Central. (2024). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]
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eScholarship.org. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. University of California. Available at: [Link]
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Taylor & Francis Online. (2021). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online. Available at: [Link]
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MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2012). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. RSC Publishing. Available at: [Link]
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Henry Rzepa's Blog. (2010). Conformational analysis of biphenyls: an upside-down view. Available at: [Link]
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Royal Society of Chemistry. (2014). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. RSC Publishing. Available at: [Link]
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PubMed. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of complex molecules. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid (CAS No. 1261984-63-7), a compound for which detailed safety and environmental impact data is not yet fully established. In the absence of a complete hazard profile, a conservative approach is not just recommended—it is essential.
The Precautionary Principle: Assuming Hazard in the Absence of Data
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, even for disposal, requires a proactive safety culture.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as similar fluorinated biphenyl compounds can cause skin irritation[2]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, as related compounds are known to cause serious eye irritation[2]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If aerosolization or dust is possible, a respirator may be necessary. | To prevent inhalation, as some fluorinated compounds can be harmful if inhaled[2]. |
Step-by-Step Disposal Protocol: A Collaborative Approach
The proper disposal of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a multi-step process that necessitates a close partnership between the researcher and their institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
Do not mix this waste with other chemical waste streams. The unique and uncharacterized nature of this compound requires it to be segregated.
-
Primary Container: Collect all waste containing 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, including contaminated labware (e.g., pipette tips, weighing boats), in a dedicated, chemically compatible, and sealable container.
-
Labeling: The container must be clearly labeled with the full chemical name: "4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid," the CAS number "1261984-63-7," and the hazard statement "Caution: Uncharacterized Chemical. Handle as Hazardous Waste."
Step 2: Consultation with Environmental Health and Safety (EHS)
This is the most critical step in the disposal process. Your institution's EHS department has the expertise and regulatory knowledge to ensure compliant disposal.
-
Initiate Contact: Provide your EHS department with all available information on the compound, including its chemical structure, CAS number, and any known information about its reactivity or stability.
-
Hazardous Waste Determination: The EHS department will conduct a formal hazardous waste determination. This process will assess whether the waste exhibits any of the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA):
-
Ignitability: Unlikely for this compound in its solid state.
-
Corrosivity: As a tricarboxylic acid, it is acidic and could be corrosive.
-
Reactivity: Unknown, but should be considered potentially reactive with strong bases.
-
Toxicity: Unknown, but the presence of the fluorinated biphenyl structure warrants a conservative assumption of toxicity.
-
Step 3: Packaging and Storage for Disposal
While awaiting pickup and final disposal by a certified hazardous waste vendor, proper storage is crucial to prevent accidental release.
-
Secure Containment: Ensure the waste container is tightly sealed and stored in a secondary containment bin to prevent spills.
-
Storage Location: Store the waste in a designated satellite accumulation area or the main hazardous waste storage area, in accordance with your institution's policies and OSHA guidelines. The storage area should be cool, dry, and away from incompatible materials[3].
Step 4: Final Disposal Pathway
Based on the hazardous waste determination, your EHS department will select the appropriate disposal method. The likely pathways for a compound with this chemical structure are:
-
Incineration: High-temperature incineration at a facility permitted under the Toxic Substances Control Act (TSCA) or the Resource Conservation and Recovery Act (RCRA) is a common and effective method for the destruction of halogenated organic compounds[4][5]. This is the preferred method for many persistent organic pollutants.
-
Hazardous Waste Landfill: If incineration is not feasible, the waste may be sent to a specially designed and permitted hazardous waste landfill[6]. These landfills have extensive environmental controls to prevent the leaching of contaminants into the soil and groundwater.
Under no circumstances should this compound be disposed of down the drain or in regular municipal trash. The unknown environmental fate of this molecule necessitates that it be kept out of aquatic and terrestrial ecosystems.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Caption: Disposal workflow for 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of novel chemical compounds is a cornerstone of responsible research. For 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, where a complete hazard profile is not yet available, a cautious and collaborative approach with your institution's EHS department is paramount. By following these guidelines, you can ensure the safety of your laboratory personnel and the protection of the environment, upholding the highest standards of scientific integrity and stewardship.
References
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MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]
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Ozone Secretariat. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
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US EPA. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]
-
Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
NIH. (n.d.). Waste disposal technologies for polychlorinated biphenyls. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Personal protective equipment for handling 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
As a Senior Application Scientist, my foremost responsibility is to ensure that you can work with novel chemical entities like 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid with the highest degree of safety and confidence. This guide provides a comprehensive framework for personal protective equipment (PPE) and associated handling protocols. The principles outlined here are derived from established best practices in chemical safety, considering the specific structural motifs of the target compound.
Hazard Analysis of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
-
Tricarboxylic Acid: The presence of three carboxylic acid groups indicates the compound is a potent acid. This implies a significant risk of corrosive damage to skin, eyes, and the respiratory tract upon contact.
-
Fluorinated Biphenyl Core: The fluorinated aromatic structure suggests potential for bioactivity and metabolic transformation into potentially toxic byproducts. Aromatic compounds can also be absorbed through the skin.
-
Solid State: As a solid, the primary route of exposure during handling is through the inhalation of fine dust particles or through direct skin contact.
Given these characteristics, the compound must be treated as a hazardous substance with unknown long-term toxicological effects.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the required equipment and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: - Inner: Nitrile gloves- Outer: Butyl rubber or Viton gloves | The inner nitrile glove provides dexterity and a primary barrier. The outer, more robust glove (butyl rubber or Viton) offers superior protection against carboxylic acids and potential solvent penetration. |
| Eye & Face Protection | Primary: Chemical splash gogglesSecondary: Full-face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier of protection for the entire face, especially crucial during weighing and solution preparation. |
| Body Protection | Flame-resistant lab coat, fully fastenedChemical-resistant apron | The lab coat provides a basic barrier against incidental contact. A chemical-resistant apron is necessary for procedures with a higher risk of spills, offering an additional layer of protection against corrosive materials. |
| Respiratory Protection | NIOSH-approved P100 particulate respirator or an air-purifying respirator with organic vapor/acid gas cartridges and P100 pre-filters. | All handling of the solid must be performed in a certified chemical fume hood. However, respiratory protection is a critical secondary safeguard against inhalation of fine particulates, especially during weighing and transfers. The choice of cartridge depends on whether the compound is handled as a solid or in a volatile solvent. |
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for ensuring safety.
1. Pre-Handling Safety Checklist:
-
Information Review: If available, thoroughly review the supplier's SDS. In its absence, review the SDS for structurally similar compounds like biphenyl-3,3',5,5'-tetracarboxylic acid.
-
Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Emergency Preparedness: Ensure that a spill kit containing an acid neutralizer (such as sodium bicarbonate) is readily accessible.
-
Waste Management: Prepare and clearly label separate, sealed hazardous waste containers for solid and liquid waste.
2. Step-by-Step Handling Procedure:
-
Don PPE: Put on all required PPE in the correct sequence before handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for transfers and handle the material gently to minimize aerosolization.
-
Solution Preparation: If preparing a solution, add the solid 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid to the solvent slowly to control any exothermic reactions and prevent splashing.
-
Post-Handling Decontamination: After use, decontaminate all non-disposable equipment. Clean the work surface within the fume hood thoroughly.
3. Waste Disposal Protocol:
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, paper towels) must be placed in the designated solid hazardous waste container.
-
Liquid Waste: All solutions and rinsates containing the compound must be collected in the designated liquid hazardous waste container. Under no circumstances should this waste be poured down the drain.
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazard warnings.
Workflow Visualization
The following diagram illustrates the critical safety and operational checkpoints for handling 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Caption: A step-by-step workflow for the safe handling of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Commitment to a Culture of Safety
This guide provides a robust framework for the safe handling of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid. By integrating these protocols into your laboratory's standard operating procedures, you create a self-validating system of safety that protects not only the individual researcher but the entire laboratory environment. Your commitment to these principles is the cornerstone of trustworthy and reproducible scientific advancement.
References
-
Laboratory Chemical Safety
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: The N
-
URL: [Link]
- Glove Selection Resources: Title: Chemical Resistance Guide Source: Ansell
-
Respiratory Protection Standards
- Title: Respir
- Source: Occupational Safety and Health Administr
-
URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
